The following technical guide details the chemical properties, synthesis, and applications of 4-Amino-5-methylpicolinic acid . Scaffold Analysis, Synthetic Methodologies, and Pharmacophore Utility[1] Executive Summary 4-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of 4-Amino-5-methylpicolinic acid .
Scaffold Analysis, Synthetic Methodologies, and Pharmacophore Utility[1]
Executive Summary
4-Amino-5-methylpicolinic acid (4-amino-5-methylpyridine-2-carboxylic acid) is a highly functionalized pyridine scaffold characterized by an amphoteric nature and a specific substitution pattern that imparts unique electronic and steric properties.[1][2] Unlike the more common picolinic acid, the presence of the electron-donating amino group at the 4-position and the steric bulk of the methyl group at the 5-position significantly alters its coordination chemistry and biological activity.[1]
This compound serves as a critical intermediate in the development of Fatty Acid Synthase (FASN) inhibitors for viral and oncological indications and shares structural homology with the "synthetic auxin" class of herbicides (e.g., aminopyralid).[2] It is also a structural analog to the key intermediate used in the synthesis of Finerenone , a mineralocorticoid receptor antagonist.
Chemical Identity & Physical Properties[1][3][4][5]
Appearance: Off-white to pale yellow crystalline solid.[1]
Melting Point: High melting point characteristic of zwitterionic picolinates, typically >250 °C (dec).[2][3] (Analogous 4-aminopicolinic acid melts at 266–268 °C).[1][2][3]
Solubility Profile:
Water:[3][4][5] Low solubility at neutral pH; highly soluble in acidic (pH < 2) or basic (pH > 10) aqueous media due to salt formation.[1][2]
Organics: Sparingly soluble in non-polar solvents (DCM, Hexanes); soluble in polar aprotic solvents (DMSO, DMF) upon heating.[2]
pKa₂ (Pyridine N):[1][2] ~5.5–6.0 (Enhanced basicity due to 4-amino donation).[1][2]
Synthetic Methodologies
The synthesis of 4-amino-5-methylpicolinic acid requires navigating the electron-rich nature of the 4-aminopyridine system.[1] The most robust laboratory-scale method involves the hydrolysis of its ester precursor, which is often accessible via palladium-catalyzed coupling or ring construction.[1]
Primary Protocol: Hydrolysis of Methyl 4-Amino-5-methylpicolinate
This method is preferred for high purity and yield, avoiding the harsh conditions of direct oxidation.[1]
Dissolution: Charge a reaction vessel with Methyl 4-amino-5-methylpicolinate (1.0 equiv) and Methanol (10 volumes).
Saponification: Add 5N Sodium Hydroxide (aq) (5.0 equiv) dropwise to the stirred solution.
Reaction: Stir the mixture at ambient temperature (20–25 °C) for 12–16 hours. Monitor by LC-MS for the disappearance of the ester peak (M+H = 167).[1][2]
Concentration: Remove methanol under reduced pressure (rotary evaporator) to obtain an aqueous residue.
Precipitation: Dilute the residue with water (10 volumes).[1][2] Carefully adjust the pH to 3.0–4.0 using 2N HCl . Note: The product exists as a zwitterion at this pH and will precipitate.[1]
Isolation: Filter the resulting solid, wash with cold water (2 x 5 vol), and dry under vacuum at 45 °C.[2]
Yield: Typically 85–95%.
Purity: >98% (HPLC).
Alternative Route: Oxidation of Polysubstituted Pyridines
Industrial routes may employ the oxidation of 4-amino-2,5-dimethylpyridine or related quinoline precursors.[1] However, this route is chemically challenging because the amino group is susceptible to oxidation. Protection (e.g., as an acetamide) is often required before subjecting the 2-methyl group to strong oxidants like KMnO₄ or SeO₂.[1][2]
Visualization: Synthetic & Reactivity Logic
The following diagram illustrates the synthetic flow and the divergent reactivity of the scaffold.
Figure 1: Synthetic pathway from the methyl ester and downstream derivatization potential.[1][2][3]
Applications in Drug Discovery & Agrochemicals[1][8]
Fatty Acid Synthase (FASN) Modulation
Research indicates that 4-amino-5-methylpicolinic acid derivatives function as modulators of the fatty acid synthesis pathway.[1][2]
Mechanism: The picolinic acid moiety chelates the active site metal or interacts with the thioesterase domain of FASN.[1]
Therapeutic Utility: Inhibition of FASN is a validated target for Hepatitis C (HCV) replication and various cancers where lipid biosynthesis is upregulated.[2] The 5-methyl group provides a hydrophobic anchor that improves binding affinity compared to the unmethylated analog.[1]
Synthetic Auxin Herbicides
The structure of 4-amino-5-methylpicolinic acid is homologous to Aminopyralid and Picloram .[1]
Mode of Action: These compounds act as synthetic auxins, disrupting plant growth hormones. The specific substitution of the methyl group at position 5 creates a steric block that may enhance metabolic stability in target weeds, prolonging the herbicidal effect.
Finerenone-Related Chemistry
While not the direct precursor, this compound is structurally related to 4-amino-5-methylpyridin-2(1H)-one , the key intermediate for Finerenone (a mineralocorticoid receptor antagonist).[1][2][6][7] Researchers utilizing the picolinic acid scaffold can access similar chemical space, exploring bioisosteres where the pyridone carbonyl is replaced by the carboxylate functionality.
References
Synthesis of Heterocyclic Modulators of Lipid Synthesis. World Intellectual Property Organization.[1] WO2012122391A1. (2012).[1][2] Link
Process for Preparing 4-Amino-5-Methylpyridinone. Google Patents.[1][7] CN113412255A. (2021).[1][2] Link
Synthesis of Some Aminopicolinic Acids. Ramadan A. Bawa. International Research Journal of Pure and Applied Chemistry.[1] (2012).[1][2][3][4] Link
An In-Depth Technical Guide to the Synthesis of 4-Amino-5-methylpicolinic Acid
Introduction: The Significance of 4-Amino-5-methylpicolinic Acid 4-Amino-5-methylpicolinic acid is a vital heterocyclic compound that serves as a crucial building block in the development of novel pharmaceutical agents a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Amino-5-methylpicolinic Acid
4-Amino-5-methylpicolinic acid is a vital heterocyclic compound that serves as a crucial building block in the development of novel pharmaceutical agents and agrochemicals. Its unique structural arrangement, featuring a pyridine ring substituted with amino, methyl, and carboxylic acid groups, imparts specific physicochemical properties that are highly desirable in medicinal chemistry. The strategic placement of these functional groups allows for a multitude of chemical modifications, making it a versatile scaffold for creating diverse molecular libraries. This guide provides a comprehensive overview of a plausible and efficient multi-step synthesis of 4-Amino-5-methylpicolinic acid, designed for researchers, scientists, and professionals in the field of drug development. The presented synthetic pathway is grounded in established chemical principles and supported by detailed experimental protocols.
Strategic Approach to the Synthesis
The synthesis of 4-Amino-5-methylpicolinic acid is best approached through a multi-step pathway, commencing with a readily available starting material, 2-chloro-5-methylpyridine. This strategy involves a series of transformations to introduce the required amino and carboxylic acid functionalities at the desired positions on the pyridine ring. The key steps in this synthetic route are:
N-Oxidation: Activation of the pyridine ring towards electrophilic substitution.
Nitration: Introduction of a nitro group at the C4 position.
Reduction: Conversion of the nitro group to an amino group.
Cyanation: Displacement of the chloro group with a cyano group.
Hydrolysis: Conversion of the cyano group to a carboxylic acid.
This strategic sequence ensures high regioselectivity and overall efficiency. The following sections will provide a detailed, step-by-step guide for each of these transformations.
Visualizing the Synthetic Pathway
Caption: Overall synthetic workflow for 4-Amino-5-methylpicolinic acid.
Detailed Experimental Protocols
Step 1: N-Oxidation of 2-Chloro-5-methylpyridine
The initial step involves the N-oxidation of 2-chloro-5-methylpyridine. This transformation is crucial as it activates the pyridine ring, facilitating the subsequent electrophilic nitration at the 4-position. The electron-donating nature of the N-oxide group directs the incoming electrophile to the para-position.
Protocol:
In a well-ventilated fume hood, dissolve 2-chloro-5-methylpyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Slowly add 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, and the temperature should be maintained around 50°C.[1]
After the addition is complete, heat the reaction mixture to 70-80°C and maintain for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[2]
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methylpyridine N-oxide.
Reagent/Parameter
Quantity/Value
2-Chloro-5-methylpyridine
1.0 eq
Glacial Acetic Acid
5-10 vol
30% Hydrogen Peroxide
1.5-2.0 eq
Reaction Temperature
70-80°C
Reaction Time
4-6 hours
Expected Yield
85-95%
Step 2: Nitration of 2-Chloro-5-methylpyridine N-oxide
With the pyridine ring activated, the next step is the regioselective nitration at the 4-position. A mixture of concentrated nitric acid and sulfuric acid is the classic and effective nitrating agent for this transformation.
Protocol:
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[3][4]
Slowly add 2-chloro-5-methylpyridine N-oxide to the cold nitrating mixture, ensuring the temperature does not exceed 10°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100°C for 2 hours.[3][4]
Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice.
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is between 2 and 3, which will cause the product to precipitate.[3][4]
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-chloro-5-methyl-4-nitropyridine N-oxide.[3][4]
Reagent/Parameter
Quantity/Value
2-Chloro-5-methylpyridine N-oxide
1.0 eq
Concentrated Nitric Acid
3.0 eq
Concentrated Sulfuric Acid
4.0 eq
Reaction Temperature
100°C
Reaction Time
2 hours
Expected Yield
80-90%
Step 3: Reduction of 2-Chloro-5-methyl-4-nitropyridine N-oxide
The nitro group is a versatile precursor to the amino group. In this step, the 4-nitro group is reduced to a 4-amino group. A common and effective method for this reduction is the use of iron powder in an acidic medium.
Protocol:
Suspend 2-chloro-5-methyl-4-nitropyridine N-oxide and iron powder in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.[5]
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 1-2 hours.
Monitor the disappearance of the starting material by TLC.
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
Neutralize the filtrate with a concentrated solution of sodium hydroxide until the pH is basic.
Extract the product with ethyl acetate or another suitable organic solvent.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-amino-2-chloro-5-methylpyridine.
Reagent/Parameter
Quantity/Value
2-Chloro-5-methyl-4-nitropyridine N-oxide
1.0 eq
Iron Powder
3.0-5.0 eq
Glacial Acetic Acid
10-20 vol
Reaction Temperature
Reflux
Reaction Time
1-2 hours
Expected Yield
80-90%
Step 4: Cyanation of 4-Amino-2-chloro-5-methylpyridine
The introduction of the carboxylic acid functionality at the 2-position is achieved via a two-step process: cyanation followed by hydrolysis. The cyanation step involves the substitution of the chloro group with a cyano group, which can be accomplished using palladium-catalyzed cross-coupling reactions.
Protocol:
In a Schlenk flask, combine 4-amino-2-chloro-5-methylpyridine, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and a cyanide source (e.g., potassium ferrocyanide).[6]
Add a suitable solvent (e.g., DMF or DMA) and a base (e.g., potassium carbonate).
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Heat the reaction mixture to 120-140°C and stir for 12-24 hours.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction mixture and dilute it with water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 4-amino-2-cyano-5-methylpyridine.
Reagent/Parameter
Quantity/Value
4-Amino-2-chloro-5-methylpyridine
1.0 eq
Palladium Catalyst
1-5 mol%
Cyanide Source
1.1-1.5 eq
Base
2.0 eq
Solvent
10-20 vol
Reaction Temperature
120-140°C
Reaction Time
12-24 hours
Expected Yield
60-80%
Step 5: Hydrolysis of 4-Amino-2-cyano-5-methylpyridine
The final step in the synthesis is the hydrolysis of the cyano group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is generally preferred to avoid potential side reactions.
Protocol:
Dissolve 4-amino-2-cyano-5-methylpyridine in a mixture of concentrated hydrochloric acid and water.
Heat the solution to reflux and maintain for several hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture in an ice bath.
Adjust the pH of the solution to its isoelectric point (typically around pH 3-4) using a concentrated solution of sodium hydroxide. This will cause the product to precipitate.
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
Dry the product under vacuum to yield pure 4-Amino-5-methylpicolinic acid.
Reagent/Parameter
Quantity/Value
4-Amino-2-cyano-5-methylpyridine
1.0 eq
Concentrated HCl/Water
1:1 (v/v)
Reaction Temperature
Reflux
Reaction Time
4-8 hours
Expected Yield
70-85%
Conclusion: A Robust Pathway to a Key Intermediate
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 4-Amino-5-methylpicolinic acid. By starting with the commercially available 2-chloro-5-methylpyridine and employing a series of well-established chemical transformations, this key intermediate can be synthesized in good overall yield. The causality-driven explanations for each experimental choice and the detailed, self-validating protocols offer researchers and drug development professionals a solid foundation for their synthetic endeavors. The successful execution of this synthesis will undoubtedly facilitate the discovery and development of novel molecules with significant therapeutic and agricultural potential.
References
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
Google Patents. (n.d.). KR970008315B1 - Method for preparing 2-chloro-5-methylpyridine.
Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
Özkınalı, Ş., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.
ResearchGate. (n.d.). Synthesis of amino-cyanopyridine derivatives. Retrieved from [Link]
LookChem. (n.d.). PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. Retrieved from [Link]
Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Retrieved from [Link]
Kügler, M. F., & Ritter, T. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(19), 14248–14295.
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Amino-5-methylpicolinic Acid Structure
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
4-Amino-5-methylpicolinic acid (CAS: 23609-89-4 ) is a highly specialized pyridine derivative serving as a critical scaffold in medicinal chemistry and agrochemical development.[1] Structurally, it combines a picolinic acid (pyridine-2-carboxylic acid) core with an electron-donating amino group at the C4 position and a methyl substituent at C5.[1]
This motif is pharmacologically significant for two primary reasons:
Bioisosterism: It acts as a constrained amino acid mimic, often utilized in the design of peptidomimetics and metalloenzyme inhibitors.
Synthetic Versatility: It serves as a precursor to Finerenone (Kerendia), a non-steroidal mineralocorticoid receptor antagonist (MRA), and structurally aligns with the "auxin mimic" class of herbicides (e.g., Picloram, Aminopyralid).
This guide provides a comprehensive technical analysis of its structure, validated synthetic pathways, and applications in modern drug discovery.
The molecule exhibits a "push-pull" electronic system.[1] The amino group at C4 acts as a strong electron donor (+M effect), increasing electron density on the pyridine ring, particularly at the C3 and C5 positions. However, the C2-carboxylic acid is electron-withdrawing (-I, -M), creating a dipole that facilitates specific binding interactions.[1]
Chelation Potential: The N1 nitrogen and the carboxylate oxygen form a classic N,O-bidentate pocket .[1] This allows the molecule to form stable 5-membered chelate rings with transition metals (Zn
, Cu, Fe), a mechanism exploited in metalloprotease inhibitors.
Zwitterionic Character: In neutral aqueous solution, the compound likely exists in equilibrium with its zwitterionic form (pyridinium carboxylate), influencing its solubility and bioavailability.
Retrosynthetic Analysis & Manufacturing
Designing a route to 4-amino-5-methylpicolinic acid requires navigating the directing effects of the pyridine ring.[1] Direct electrophilic substitution on picolinic acid is difficult due to the electron-deficient ring.[1] Therefore, synthesis typically proceeds via functionalization of an electron-rich precursor or ring construction.[1]
Pathway A: The "Finerenone Intermediate" Route (Industrial)
This pathway utilizes 4-amino-5-methylpyridin-2(1H)-one (CAS 95306-64-2) as a key pivot point.[1][3] This intermediate allows for the installation of the C2-functionality via activation (e.g., triflation or halogenation) followed by carbonylation.
Pathway B: Oxidation of Lutidine Derivatives (Laboratory)
A classical approach involves the selective oxidation of 2,5-dimethyl-4-aminopyridine.[1] However, protecting the amino group and achieving regioselectivity at the C2-methyl is challenging.[1] A more robust method involves the N-oxide rearrangement .[1]
Visualization: Retrosynthetic Logic
The following diagram illustrates the logical disconnection of the target molecule into accessible precursors.
Figure 1: Retrosynthetic disconnection showing the convergence of pathways from commodity pyridines to the target acid.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of Intermediate 2-Amino-5-bromo-4-methylpyridine
Note: This intermediate allows for subsequent carbonylation to the picolinic acid.[1]
Carbonylation: In a pressure vessel (autoclave), dissolve the substrate in methanol. Add the catalyst, ligand, and base.
Pressurization: Purge with CO gas and pressurize to 5 bar (70 psi).
Heating: Heat to 100°C for 16 hours.
Hydrolysis: The reaction yields the methyl ester.[1] Evaporate solvent, redissolve in THF/Water (1:1), and treat with LiOH (2 eq) at room temperature for 4 hours.
Isolation: Acidify to pH 3–4 with 1M HCl. The free acid, 4-amino-5-methylpicolinic acid , will precipitate or can be extracted with ethyl acetate.[1]
Applications in Drug Discovery[5][6]
The Finerenone Connection
Finerenone (Kerendia) represents a third-generation mineralocorticoid receptor antagonist.[1] Unlike spironolactone, it is non-steroidal. The 4-amino-5-methylpyridine core is essential for its high selectivity for the MR receptor over other steroid receptors.[1]
Mechanism: The pyridine nitrogen and the 4-amino group participate in a hydrogen-bonding network within the receptor pocket, stabilizing the antagonist conformation.[1]
SAR Logic: The carboxylic acid binds to the TIR1 ubiquitin ligase complex. The 4-amino group provides steric bulk and electronic tuning that prevents rapid metabolism by the plant, leading to uncontrolled growth and plant death.[1]
Structure-Activity Relationship (SAR) Diagram[1]
Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacophoric contributions of each substituent.[1]
Analytical Characterization
To validate the synthesis of 4-amino-5-methylpicolinic acid, the following analytical data should be referenced.
Technical Guide: Solubility Profile & Characterization of 4-Amino-5-methylpicolinic Acid
[1] Part 1: Executive Summary & Compound Identity[1] 4-Amino-5-methylpicolinic acid (CAS: 23609-89-4) represents a specific class of zwitterionic pyridine building blocks used frequently in the synthesis of kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Compound Identity[1]
4-Amino-5-methylpicolinic acid (CAS: 23609-89-4) represents a specific class of zwitterionic pyridine building blocks used frequently in the synthesis of kinase inhibitors and complex heterocyclic scaffolds.[1] Unlike simple picolinic acid, the introduction of the 4-amino and 5-methyl substituents significantly alters the crystal lattice energy and lipophilicity, often creating a solubility bottleneck in process chemistry.[1]
This guide moves beyond static data points to provide a dynamic solubility model. Researchers must understand that the solubility of this compound is not a fixed constant but a function of pH, ionic strength, and counter-ion selection .[1]
Compound Snapshot
Property
Detail
IUPAC Name
4-Amino-5-methylpyridine-2-carboxylic acid
CAS Number
23609-89-4
Molecular Formula
C₇H₈N₂O₂
Molecular Weight
152.15 g/mol
Physical State
Solid (High melting point, typically >220°C dec.)
Primary Challenge
Low solubility at isoelectric point (pI); poor solubility in non-polar organics.[1][2][3][4][5][6]
Part 2: Physicochemical Basis of Solubility[1]
To master the handling of this compound, one must recognize its amphoteric nature .[1] The molecule contains both a basic center (pyridine nitrogen, enhanced by the 4-amino group) and an acidic center (carboxylic acid).[1][7]
The Zwitterionic Trap
In its solid state and at neutral pH (approx.[1] pH 4–6), 4-Amino-5-methylpicolinic acid exists primarily as a zwitterion .[1] The proton from the carboxylic acid migrates to the pyridine nitrogen.[1]
Effect : This creates strong intermolecular electrostatic interactions within the crystal lattice, significantly increasing the melting point and reducing solubility in water and organic solvents compared to non-zwitterionic analogues.[1]
The 4-Amino Effect : The amino group at position 4 is an electron-donating group (EDG).[1] It increases the electron density on the ring nitrogen, making it more basic (higher pKa) and stabilizing the zwitterionic form over a wider pH range.[1]
Predicted Dissociation Constants (pKa)
While experimental values vary by conditions, the structural class follows this profile:
pKa₁ (COOH) : ~2.0 – 2.5 (Protonation of carboxylate)[1]
pKa₂ (Pyridine NH⁺) : ~5.5 – 6.5 (Deprotonation of pyridinium)[1]
Implication : Solubility is lowest at the pI. To dissolve this compound, you must drive the equilibrium away from the zwitterion by adjusting pH < 2 or pH > 8.[1]
Part 3: Solubility Landscape & Solvent Selection[1]
The following table summarizes the solubility behavior based on structural principles and analogue data (e.g., 4-aminopicolinic acid).
Solubility Profile Matrix
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Aqueous (Neutral)
Water (pH 5-6)
Poor (< 1 mg/mL)
Dominant zwitterion species leads to high lattice energy.[1]
Aqueous (Acidic)
1N HCl, 10% AcOH
High (> 50 mg/mL)
Formation of Cationic species (Hydrochloride salt) breaks lattice.[1]
Aqueous (Basic)
1N NaOH, NaHCO₃
High (> 50 mg/mL)
Formation of Anionic species (Carboxylate salt).[1]
Polar Protic
Methanol, Ethanol
Low to Moderate
Solubility improves with heating; limited by zwitterionic character.[1]
Polar Aprotic
DMSO, DMF, NMP
Good
High dielectric constant disrupts electrostatic interactions.[1]
The diagram below illustrates the species distribution and its direct correlation to solubility.[1]
Caption: Figure 1. The U-shaped solubility curve characteristic of 4-amino-5-methylpicolinic acid.[1] Maximum solubility is achieved by shifting equilibrium away from the neutral zwitterion.[1]
Part 4: Experimental Protocols
Do not rely on literature values for critical process steps. Use these self-validating protocols to determine the exact solubility for your specific batch (polymorphs can affect solubility).
Calibration : Prepare a standard curve using a stock solution in DMSO (where solubility is guaranteed).
Protocol B: Rapid pH-Solubility Profiling
Use this to find the optimal pH for extraction or purification.[1]
Stock Solution : Dissolve 100 mg of compound in 2 mL of 1.0 M NaOH (fully soluble anion).
Titration :
Place the solution in a beaker with a pH probe.[1]
Slowly add 1.0 M HCl dropwise while stirring.
Observation :
Record the pH where cloudiness (precipitation) first appears.[1] This is the Upper Solubility Boundary .
Continue adding acid until the precipitate redissolves.[1] Record this pH as the Lower Solubility Boundary .
Result : The pH range between these two points is the "Danger Zone" (Zwitterionic region) where precipitation will occur.[1]
Part 5: Solubility Enhancement Strategies
For drug development and synthesis, handling the free acid is often cumbersome.[1]
Salt Formation (Recommended) :
Hydrochloride Salt : Dissolve the free acid in minimal hot water/ethanol, add conc.[1] HCl, and cool. The HCl salt is typically highly water-soluble and crystalline.[1]
Potassium/Sodium Salt : Treat with 1 equivalent of KOH or NaOH.[1] Useful for aqueous reactions but difficult to isolate as a solid (often hygroscopic).[1]
Cosolvent Systems :
For organic reactions, use DMSO/DCM (1:10) or MeOH/DCM (1:4) mixtures.[1] The polar component dissolves the zwitterion, while the non-polar component solubilizes the reagents.[1]
Workflow: Solvent Selection Decision Tree
Caption: Figure 2. Decision logic for solvent selection based on experimental intent.
References
MDPI . (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
Introduction: The Enduring Legacy and Future of Picolinic Acid Herbicides
An In-depth Technical Guide to the Herbicidal Activity of Picolinic Acid Derivatives Picolinic acid and its derivatives represent a cornerstone class of synthetic auxin herbicides, a group of molecules that has profoundl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Herbicidal Activity of Picolinic Acid Derivatives
Picolinic acid and its derivatives represent a cornerstone class of synthetic auxin herbicides, a group of molecules that has profoundly shaped modern weed management for decades.[1][2] From foundational compounds like picloram and clopyralid to the latest innovations such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), the picolinate scaffold has proven to be remarkably versatile and effective.[2][3] These herbicides are prized for their systemic activity, efficacy against problematic broadleaf weeds, and, critically, a mode of action for which weed resistance develops more slowly compared to other herbicide classes.[1]
This guide provides a deep dive into the core scientific principles governing the herbicidal activity of picolinic acid derivatives. We will move beyond a simple recitation of facts to explore the causal relationships that drive molecular design, from the fundamental mechanism of action at the receptor level to the strategic synthesis and rigorous evaluation of novel candidate compounds. This document is intended for researchers and scientists in the agrochemical field, offering field-proven insights and robust, self-validating protocols to guide the discovery of next-generation herbicidal solutions.
Part 1: The Molecular Basis of Herbicidal Activity
The Synthetic Auxin Mechanism: Hijacking the Plant's Master Growth Pathway
The herbicidal efficacy of picolinic acid derivatives stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the primary native auxin.[1] By acting as persistent and potent auxin mimics, they overwhelm the plant's endogenous hormonal regulation, leading to uncontrolled and disorganized growth that ultimately proves fatal.[4] This process is not simply about inducing growth; it's about disrupting the plant's ability to coordinate it. The key molecular interaction occurs within the auxin signaling pathway, which is centered around the TIR1/AFB family of F-box proteins.
Causality of the Mechanism:
Binding and Co-reception: In a healthy plant, low levels of IAA mediate the interaction between the TIR1/AFB receptor and an Aux/IAA co-repressor protein. Picolinic acid herbicides bind to the same pocket on the TIR1/AFB receptor, but often with higher affinity and stability than IAA.[3][5] This enhanced binding stabilizes the formation of a ternary complex: TIR1/AFB, the herbicide molecule, and the Aux/IAA protein.
Ubiquitination and Degradation: The formation of this stable complex tags the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. This tagging marks the repressor for destruction by the 26S proteasome.
Gene Expression Unleashed: Aux/IAA proteins normally function by repressing Auxin Response Factors (ARFs), which are transcription factors. With the Aux/IAA repressors degraded, the ARFs are liberated to activate the expression of a multitude of auxin-responsive genes.
Physiological Chaos: The resulting massive, unregulated gene expression leads to downstream physiological effects, including epinastic twisting of leaves, cell elongation, ethylene production, and ultimately, tissue necrosis and plant death.[4][6] Overproduction of ethylene, in particular, is a significant contributor to the observed symptoms of damage.[4]
Caption: Figure 1: Picolinic Acid Herbicide Mechanism of Action.
Molecular Docking with Auxin Signaling F-box (AFB) Receptors
Computational molecular docking has become an indispensable tool for predicting the binding affinity of novel picolinic acid derivatives before undertaking their synthesis. The primary target for these simulations is the auxin-binding pocket of TIR1/AFB proteins, with AFB5 being a frequently used model.[3][5]
The Rationale Behind Docking: By simulating the interaction between a candidate herbicide (ligand) and the receptor (protein), we can estimate the binding energy. A lower, more negative binding energy suggests a more stable and favorable interaction, which often correlates with higher herbicidal activity. These simulations reveal crucial molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the herbicide and key amino acid residues in the binding pocket (e.g., Arginine, Phenylalanine).[3] For instance, studies have shown that highly active 6-pyrazolyl picolinate compounds form more extensive hydrogen bond networks with residues in the AFB5 pocket compared to older herbicides like picloram, providing a structural explanation for their enhanced potency.[3][5]
Part 2: Rational Design and Synthesis of Picolinic Acid Derivatives
The discovery of novel herbicides is a blend of systematic exploration and insightful design. Understanding the structure-activity relationship (SAR) is paramount to rationally modifying the picolinic acid scaffold to enhance potency, broaden the weed control spectrum, and improve crop selectivity.
Structure-Activity Relationship (SAR) Insights
Decades of research have illuminated key structural regions of the picolinic acid molecule that can be modified to tune its herbicidal properties. The general strategy often involves replacing the chlorine atom at the 6-position of early-generation picolinates (like clopyralid or picloram) with larger, more complex heterocyclic rings.[7]
Position on Picolinic Ring
Type of Substitution
Impact on Herbicidal Activity
Rationale / Example
6-Position
Introduction of pyrazolyl or indazolyl rings
Generally increases potency and broadens weed spectrum.[1][3][5]
The heterocyclic ring can form additional favorable interactions within the AFB receptor pocket. The substitution pattern on this new ring is also critical.
Substituents on 6-Aryl Ring
Position of substituent (e.g., on a phenyl ring attached to a pyrazole)
Substituents at the 2- and 4-positions of the phenyl ring are often more favorable for activity than those at the 3-position.[7]
Steric and electronic factors dictate the optimal fit and interaction within the receptor.
Substituents on 6-Aryl Ring
Electronic nature of substituent
Electron-withdrawing groups (e.g., halogens like Cl, F) on the attached aryl or heterocyclic ring often enhance activity.[1][7]
Modifies the electronic distribution of the molecule, potentially improving binding affinity or metabolic stability. Strong electron-donating groups can decrease activity.[7]
3, 4, 5-Positions
Halogenation (Cl, F)
Can significantly influence activity and selectivity.
Halogenation patterns are a key feature of many commercial picolinate herbicides, including picloram and aminopyralid.[8]
Representative Synthetic Protocol: Synthesis of 6-Pyrazolyl-Picolinic Acids
The synthesis of novel derivatives must be robust and reproducible. The following protocol outlines a common, multi-step pathway to generate 6-pyrazolyl-picolinic acid derivatives, a class of compounds that has shown significant promise.[3][7] This process exemplifies a self-validating system where the successful characterization of each intermediate confirms the viability of the subsequent step.
Protocol: Synthesis of a 6-(5-aryl-pyrazolyl)-2-picolinic acid derivative
Step 1: Hydrazinolysis of the Starting Material
Rationale: This initial step replaces the chlorine atom at the 6-position of a commercially available picolinonitrile (e.g., 4-amino-3,5,6-trichloropicolinonitrile, the precursor to picloram) with a hydrazine group, which is essential for forming the pyrazole ring.
Procedure:
Dissolve the starting picolinonitrile in a suitable solvent like tetrahydrofuran (THF).
Add potassium carbonate as a base.
Slowly add hydrazine hydrate at 0°C, then allow the reaction to warm to room temperature and stir for several hours.
Monitor reaction completion via Thin Layer Chromatography (TLC).
Upon completion, perform an aqueous workup and extract the product. Purify via column chromatography to yield the 6-hydrazinyl-picolinonitrile intermediate.
Step 2: Synthesis of the 1,3-Diketone Intermediate
Rationale: This Claisen condensation reaction creates the second key building block required for pyrazole synthesis.
Procedure:
Suspend sodium hydride in a dry solvent like ethyl ether under an inert atmosphere.
Cool the suspension and add a solution of the appropriate methyl ketone and ethyl acetate derivative dropwise.
Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).
Carefully quench the reaction with acid and extract the 1,3-diketone product.
Step 3: Knorr Pyrazole Synthesis
Rationale: This is the key cyclization step where the two intermediates are combined to form the desired pyrazole ring attached to the picolinonitrile core.
Procedure:
Dissolve the 6-hydrazinyl-picolinonitrile intermediate (from Step 1) and the 1,3-diketone (from Step 2) in ethanol.
Add a catalytic amount of sulfuric acid.
Heat the mixture to reflux (approx. 75°C) for several hours.
Cool the reaction, neutralize, and extract the 6-(5-aryl-pyrazolyl)-2-picolinonitrile product. Purify via column chromatography.
Step 4: Hydrolysis to the Final Picolinic Acid
Rationale: The final step converts the nitrile group (-CN) into a carboxylic acid group (-COOH), which is the active form of the herbicide.
Procedure:
Suspend the nitrile product from Step 3 in an aqueous solution of a strong acid (e.g., 80% sulfuric acid) or strong base (e.g., 1M KOH).[3][7]
Heat the mixture to 100°C and maintain for 2-9 hours, monitoring for the disappearance of the starting material.
Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of 1-2.
The final picolinic acid product will precipitate as a solid. Collect by filtration, wash with water, and dry to yield the target compound.
Confirm structure and purity using HRMS and NMR spectroscopy.
A robust and tiered evaluation process is critical to identify promising herbicidal candidates from a pool of newly synthesized derivatives. The workflow progresses from rapid, high-throughput primary screens to more complex, whole-plant greenhouse assays.
Arabidopsis thaliana is an ideal model organism for initial bioactivity screening due to its rapid growth, small size, and well-understood genetics.[3] The inhibition of root growth is a highly sensitive and quantifiable metric for auxin-like activity.
Protocol: A. thaliana Root Growth Assay
Preparation:
Prepare Murashige and Skoog (MS) agar medium in sterile petri dishes.
Incorporate the test compounds (dissolved in a suitable solvent like DMSO) and a commercial standard (e.g., picloram, halauxifen-methyl) into the agar at a range of concentrations (e.g., five concentrations spanning several orders of magnitude).[3] Include a solvent-only control.
Sterilize A. thaliana seeds and place them onto the agar plates.
Incubation:
Seal the plates and stratify them at 4°C for 2-3 days to synchronize germination.
Transfer the plates to a growth chamber with controlled light and temperature conditions and orient them vertically to allow roots to grow along the agar surface.
Data Collection and Analysis:
After a set period (e.g., 7-10 days), photograph the plates.
Measure the primary root length for multiple seedlings in each treatment group.
Calculate the percent inhibition of root growth relative to the solvent control.
Use a suitable statistical software to perform a dose-response analysis and calculate the IC₅₀ value (the concentration required to inhibit root growth by 50%) for each compound.[3]
Interpretation of Results: The IC₅₀ value provides a quantitative measure of a compound's intrinsic activity. A lower IC₅₀ indicates higher potency. By comparing the IC₅₀ of novel derivatives to commercial standards, we can quickly identify candidates that warrant further investigation in whole-plant assays. For example, a novel compound with an IC₅₀ value 50-fold lower than a commercial herbicide is a very strong lead.[2][3]
Secondary Screening: Greenhouse Bioassays
Compounds that demonstrate high potency in the primary screen must then be evaluated for their real-world herbicidal efficacy and crop safety in greenhouse trials.
Grow a panel of relevant weed species (e.g., 3 broadleaf, 3 gramineous) and crop species (e.g., wheat, corn) in pots containing a standard soil mix in a greenhouse.
Allow plants to grow to a specific stage (e.g., 3-4 leaf stage).
Herbicide Application:
Prepare spray solutions of the test compounds and commercial standards at one or more application rates (e.g., 300-400 g ai/ha).[3][5] Include an untreated control.
Apply the solutions to the plants using a calibrated track sprayer to ensure uniform coverage.
Evaluation:
Return the plants to the greenhouse and observe them over a period of 2-3 weeks.
Visually assess herbicidal injury (e.g., stunting, chlorosis, necrosis, epinasty) at set time points, scoring it as a percentage from 0% (no effect) to 100% (plant death).
For crop safety assessment, note any phytotoxicity symptoms on the crop species.
In some cases, fresh or dry biomass of the above-ground plant tissue is harvested and weighed for a quantitative measure of efficacy.
Example Data Presentation:
Compound
Application Rate (g/ha)
Chenopodium album (% Injury)
Abutilon theophrasti (% Injury)
Setaria glauca (% Injury)
Wheat (% Injury)
V-8
300
100
100
20
<10
Picloram
300
85
90
10
<10
Untreated
0
0
0
0
0
(Data is illustrative, based on findings for promising compounds in cited literature)[2][3]
For a series of related compounds, 3D-QSAR modeling can provide powerful insights to guide the next round of synthesis. This computational technique correlates the 3D structural properties of molecules with their biological activity (e.g., pIC₅₀ values from the root assay).
The QSAR Workflow:
Data Set: A training set of molecules with known structures and activities is selected.
Molecular Alignment: The molecules are structurally aligned based on a common scaffold.
Field Calculation: Steric and electrostatic fields are calculated around the aligned molecules.
Statistical Modeling: A statistical method, such as Partial Least Squares (PLS), is used to build a model that relates variations in these fields to variations in biological activity.[3]
Model Validation: The predictive power of the model is assessed using statistical metrics like q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient). A robust model will have a q² > 0.5 and r² > 0.6.[3]
Contour Map Generation: The model generates 3D contour maps that visualize regions where, for example, bulky groups (steric fields) or electropositive groups (electrostatic fields) are predicted to increase or decrease herbicidal activity. These maps provide direct, actionable guidance for designing the next generation of derivatives.
Caption: Figure 3: 3D-QSAR Workflow for Lead Optimization.
Conclusion and Future Perspectives
The study of picolinic acid derivatives continues to be a fertile ground for the discovery of novel herbicides. By integrating a deep understanding of the auxin signaling pathway with modern tools like molecular docking and 3D-QSAR, researchers can move beyond serendipity to a more rational, targeted design approach. The framework of tiered evaluation—from sensitive in vitro assays to whole-plant greenhouse trials—ensures that resources are focused on the most promising candidates.
Future research will likely focus on discovering derivatives with novel weed control spectra, enhanced crop safety profiles, and unique binding modes within the auxin receptor complex to combat emerging weed resistance. The principles and protocols outlined in this guide provide a solid foundation for scientists and researchers to build upon as they develop the next generation of essential weed management tools.
References
Yang, Z., Li, Q., Xu, X., Yang, S., Liu, Y., Li, Y., Tan, Z., & Liu, S. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(12), 5535-5545. [Link]
Feng, T., Liu, Q., Li, H., Shi, R., Wei, W., Yuan, X., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
Liu, Q., Li, H., Shi, R., Wei, W., Yuan, X., Cao, Y., & Liu, S. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Semantic Scholar. [Link]
Liu, Q., Shi, R., Wei, W., Yuan, X., Cao, Y., & Liu, S. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 299. [Link]
Shi, R., Wei, W., Yuan, X., Cao, Y., & Liu, S. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]
Khan, M. A., Bibi, Y., Ahmad, M., & Zakar, F. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science, 12, 730592. [Link]
Norris-Tull, D. (2024). Picolinic acid family of herbicides - management of invasive plants in the western usa. Science and Management of Invasive Plants. [Link]
Feng, T., Liu, Q., Li, H., Shi, R., Wei, W., Yuan, X., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]
Shravani, G., & Kumar, A. (2023). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. International Journal of Innovative Research in Technology, 10(7). [Link]
Liu, Q., Li, H., Shi, R., Wei, W., Yuan, X., Cao, Y., & Liu, S. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(8), 1836. [Link]
Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action | Herbicide Classification. University of Nebraska-Lincoln. [Link]
Liu, Q., Li, H., Shi, R., Wei, W., Yuan, X., Cao, Y., & Liu, S. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8443–8451. [Link]
Li, Y., Chen, J., Zhang, Y., Li, Y., & Li, Y. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7380. [Link]
Goode, M. R. (2009). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
Technical Guide: 4-Amino-5-methylpicolinic Acid as a Synthetic Intermediate
[1] Executive Summary 4-Amino-5-methylpicolinic acid (CAS: 23609-89-4), also known as 4-amino-5-methylpyridine-2-carboxylic acid, is a highly specialized heterocyclic scaffold used in the development of synthetic auxin h...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Amino-5-methylpicolinic acid (CAS: 23609-89-4), also known as 4-amino-5-methylpyridine-2-carboxylic acid, is a highly specialized heterocyclic scaffold used in the development of synthetic auxin herbicides, metallopharmaceutical ligands, and kinase inhibitors.[1][2] Its structural uniqueness lies in the 4-amino-5-methyl substitution pattern on the pyridine core.[1] This specific arrangement provides a "push-pull" electronic system where the electron-donating amino group at C4 and the methyl group at C5 modulate the acidity of the carboxylic acid at C2 and the basicity of the pyridine nitrogen.
This guide details the synthesis, reactivity, and application of this intermediate, moving beyond standard catalog descriptions to provide actionable chemical intelligence for research and development.
Part 1: Structural Analysis & Reactivity Profile
Electronic Architecture
The molecule features a trisubstituted pyridine ring.[3] Understanding the electronic interplay is critical for predicting reactivity:
C2-Carboxylic Acid: Strong electron-withdrawing group (EWG).[1] It activates the ring for nucleophilic attack but is counterbalanced by the amino group. It serves as the primary handle for amide coupling or esterification.[1]
C4-Amino Group: Strong electron-donating group (EDG) via resonance.[1] It significantly increases electron density at C3 and C5, making the ring less susceptible to nucleophilic aromatic substitution (
) compared to unsubstituted picolinic acids.
C5-Methyl Group: Weak EDG (inductive).[1] Its primary role is steric; it blocks the C5 position, preventing unwanted metabolic oxidation or electrophilic attack at this site during late-stage functionalization.[1]
Chelation Potential
The N-heterocyclic nitrogen and the adjacent carboxylic acid oxygen form a classic N,O-bidentate pocket .[1] This motif is privileged in:
Enzyme Inhibition: Mimicking the transition state of peptide bond hydrolysis in metalloproteases.[1]
Part 2: Synthetic Routes to the Intermediate
The synthesis of 4-amino-5-methylpicolinic acid is non-trivial due to the difficulty of introducing an amino group at C4 selectively.[1] The most robust industrial route utilizes Pyridine N-Oxide Chemistry .[1]
The N-Oxide Nitration Route (Recommended)
This protocol avoids the use of unstable diazonium intermediates and provides high regioselectivity.
Step-by-Step Mechanism:
Oxidation: 5-Methylpicolinic acid is oxidized to its N-oxide.[1] The N-oxide activates the C4 position for electrophilic substitution (nitration) while the carboxyl group directs meta (which is also C4 relative to the nitrogen).
Nitration: Electrophilic nitration occurs exclusively at C4.[1]
Reduction: Catalytic hydrogenation reduces the nitro group to an amine and simultaneously deoxygenates the pyridine ring.
Visualization of Synthesis Pathway
The following diagram illustrates the critical flow of the N-oxide route.
Figure 1: Selective synthesis via N-oxide activation.[1] This route ensures C4 regioselectivity.
Part 3: Experimental Protocols
Synthesis of 4-Amino-5-methylpicolinic Acid
Note: This protocol is adapted from standard methodologies for aminopicolinates (Ref. 1, 2).
Concentrate filtrate.[1] Recrystallize from water/ethanol to yield the target 4-amino-5-methylpicolinic acid as a white/off-white solid.[1]
Yield Expectations: 40–55% overall from 5-methylpicolinic acid.[1]
Part 4: Applications in Drug & Agrochemical Discovery
Synthetic Auxin Herbicides
This scaffold is a direct analog of Picloram and Aminopyralid , potent synthetic auxins. The 5-methyl group alters the lipophilicity (LogP) and steric fit within the TIR1 ubiquitin ligase receptor complex (the auxin receptor).
Mechanism: The picolinic acid moiety binds the active site, while the 4-amino group participates in hydrogen bonding.
Bawa, R. A. (2012).[4] Synthesis of Some Aminopicolinic Acids. UMSL Institutional Repository.[1] Link
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link
Dow AgroSciences LLC. (2014).[1] 4-Amino-6-(heterocyclic)picolinates and their use as herbicides. U.S. Patent 8,785,350.[1] Link
Ellsworth, J. M., et al. (2008). Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in Coordination Polymers. Solid State Sciences. Link[7]
PubChem Database. (2025).[1] Compound Summary for CID 1227605: 4-Amino-5-methylpyridine-2-carboxylic acid. National Center for Biotechnology Information.[1] Link
Technical Guide: Biological Activity & Application of 4-Amino-5-methylpicolinic Acid
This guide details the technical profile, biological mechanisms, and synthetic utility of 4-Amino-5-methylpicolinic acid (4-Amino-5-methylpyridine-2-carboxylic acid). It is structured for drug discovery scientists and ag...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical profile, biological mechanisms, and synthetic utility of 4-Amino-5-methylpicolinic acid (4-Amino-5-methylpyridine-2-carboxylic acid). It is structured for drug discovery scientists and agrochemical researchers, focusing on its role as a privileged scaffold in synthetic auxin design and kinase inhibitor development .
Executive Technical Summary
4-Amino-5-methylpicolinic acid (CAS: 23609-89-4) is a substituted pyridine-2-carboxylic acid acting as a critical pharmacophore in medicinal chemistry and agrochemical synthesis. Unlike simple picolinic acid, which functions primarily as a metal chelator and neuroactive metabolite, the 4-amino-5-methyl derivative is engineered for target specificity —specifically binding to the TIR1/AFB auxin signaling complex in plants and serving as a hinge-binding motif in kinase inhibitors for oncology.
Key Physicochemical Profile
Property
Value
Relevance
Molecular Formula
C₇H₈N₂O₂
Core scaffold for derivatization
Molecular Weight
152.15 g/mol
Fragment-based drug discovery (FBDD) ideal
pKa (Calculated)
~3.5 (Acid), ~6.8 (Pyridine N)
Zwitterionic at physiological pH; affects membrane permeability
LogP
0.07 (approx.)
High water solubility; requires esterification for cellular uptake
Topological PSA
76.2 Ų
Good oral bioavailability predictor
Biological Mechanisms of Action[1][2][3][4]
A. Agrochemical Mechanism: Synthetic Auxin Mimicry
The primary biological activity of 4-amino-picolinic acid derivatives lies in their ability to mimic Indole-3-acetic acid (IAA) , the natural plant hormone.
Target Receptor: The Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins.
Mechanism:
The picolinic acid moiety (specifically the pyridine nitrogen and carboxylate) coordinates with the auxin-binding pocket of the TIR1-SCF complex.
The 4-amino group acts as an electron donor, increasing the electron density of the pyridine ring, enhancing
stacking interactions with conserved tryptophan residues (e.g., Trp373 in TIR1).
The 5-methyl group provides steric bulk that prevents rapid metabolic degradation (e.g., by hydroxylation) and induces conformational selectivity, often favoring the AFB5 co-receptor over TIR1, which is linked to reduced resistance development in weeds.
Pathway Visualization: Auxin Signaling Activation
The following diagram illustrates how the scaffold triggers the ubiquitination pathway leading to gene activation.
Caption: Mechanism of Action for Picolinic Acid Auxin Mimics. The ligand acts as "molecular glue" stabilizing the TIR1-Aux/IAA interaction.
B. Medicinal Chemistry: Kinase Inhibition & Metal Chelation
In drug development, the 4-amino-5-methylpicolinic acid scaffold is utilized for its electronic and chelating properties.
Kinase Hinge Binding: The pyridine nitrogen and the 4-amino group form a donor-acceptor motif that can hydrogen bond with the hinge region of kinases (e.g., VEGFR, PDGFR). The 2-carboxylic acid is often converted to an amide to access hydrophobic back pockets.
Metallopharmaceutical Activity: The picolinic acid core is a bidentate ligand.
SOD Mimicry: Copper(II) complexes of aminopicolinic acids have been shown to scavenge superoxide anions, offering potential neuroprotective effects against oxidative stress.
Antimicrobial: Transition metal complexes (Cu, Zn) of this ligand disrupt bacterial cell walls and inhibit metalloenzymes.
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the 4-amino-5-methylpicolinic acid core affect biological potency, based on comparative studies of picolinate herbicides (e.g., Picloram analogues).
Structural Modification
Effect on Activity
Mechanistic Explanation
4-Amino Group
Essential
Provides H-bond donor capability; increases pKa of pyridine N, enhancing receptor affinity. Removal leads to >90% loss of auxin activity.
5-Methyl Group
Modulatory
Increases lipophilicity (LogP) vs. H-atom. Provides steric occlusion to block metabolic attack at the 5-position. Less electron-withdrawing than Cl/F, altering the electrostatic potential map.
2-Carboxylic Acid
Critical
Essential for ionic interaction with the bottom of the auxin binding pocket (Arg residues). Ester prodrugs are used to improve uptake but must be hydrolyzed in planta.
6-Position Substitution
Potency Driver
Introduction of aryl/heteroaryl groups (e.g., in Halauxifen) at C6 creates "super-auxins" by extending into the hydrophobic channel of the receptor.
Validated Synthesis Protocol
For researchers requiring high-purity material for biological assays, the following synthesis route is recommended. It avoids the instability of direct amination on the electron-rich pyridine ring by utilizing an N-oxide activation strategy.
Route: 5-Methylpicolinic acid
N-Oxide 4-Nitro 4-Amino.
Step-by-Step Methodology
Step 1: N-Oxidation
Dissolve 5-methylpicolinic acid (1.0 eq) in trifluoroacetic acid (TFA).
Add 30% Hydrogen Peroxide (H₂O₂, 5.0 eq) dropwise at 0°C.
Reflux at 70°C for 4 hours. Monitor by TLC (Polar solvent system required).
Concentrate under vacuum to yield 5-methylpicolinic acid 1-oxide.
Step 2: Nitration (The Critical Step)
Suspend the N-oxide in concentrated Sulfuric Acid (H₂SO₄) .
Slowly add Fuming Nitric Acid (HNO₃) at 0°C. Caution: Exothermic.
Heat to 100°C for 12 hours. The N-oxide directs the nitro group to the 4-position (para to N-oxide).
Pour onto ice, neutralize with Na₂CO₃ to pH 3-4. Filter the yellow precipitate (4-nitro-5-methylpicolinic acid 1-oxide).
Step 3: Reduction
Dissolve the nitro-N-oxide intermediate in Methanol.
Add 10% Pd/C catalyst (10 wt%).
Hydrogenate under H₂ balloon (1 atm) at Room Temperature for 16 hours. Note: This step reduces both the Nitro group to Amino and the N-oxide to Pyridine.
Filter through Celite and concentrate. Recrystallize from water/ethanol.
Yield Expectation: 40-50% overall.
QC Check: ¹H NMR (DMSO-d₆) should show a singlet for the methyl group (~2.2 ppm) and broad singlets for the amino protons, with aromatic signals shifted upfield due to the amino group.
References
Auxin Herbicide Mechanism: Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 and a target of auxin signaling confer resistance to specific synthetic auxin herbicides." Plant Physiology. Link
Picolinic Acid Chemistry: Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel pyridine herbicide families." Bioorganic & Medicinal Chemistry. Link
Synthesis of Aminopicolinates: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link
Kinase Inhibitor Scaffolds: Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics. Link
Metal Complex Activity: Bawa, R. A. (2012). "Synthesis of Some Aminopicolinic Acids." International Research Journal of Pure and Applied Chemistry. Link
Exploratory
An In-depth Technical Guide to 4-Amino-5-methylpicolinic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Abstract This technical guide provides a comprehensive overview of 4-amino-5-methylpicolinic acid and its derivatives, a class of compounds with significant and diverse biological activities. From their well-established...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 4-amino-5-methylpicolinic acid and its derivatives, a class of compounds with significant and diverse biological activities. From their well-established role as potent herbicides to their emerging potential in oncology and infectious diseases, these molecules offer a versatile scaffold for chemical exploration. This document delves into the synthetic methodologies for creating these compounds, explores their structure-activity relationships, elucidates their mechanisms of action, and discusses their current and future applications in research and drug development. Detailed experimental protocols, data tables, and signaling pathway diagrams are provided to equip researchers with the practical knowledge to advance their work in this promising area of chemical biology.
Introduction: The Versatile Scaffold of 4-Aminopicolinic Acids
The pyridine ring is a cornerstone of medicinal chemistry and agrochemistry, and among its many derivatives, the 4-aminopicolinic acid scaffold has emerged as a particularly fruitful area of investigation. The arrangement of the carboxylic acid, amino group, and the nitrogen atom within the aromatic ring bestows these molecules with unique electronic and steric properties, making them adept at interacting with a wide array of biological targets. The addition of a methyl group at the 5-position further refines these properties, influencing both potency and selectivity.
Historically, derivatives of 4-aminopicolinic acid, such as aminopyralid, have been widely recognized for their potent herbicidal activity, acting as synthetic auxins that disrupt plant growth.[1] More recently, the focus has expanded to the biomedical field, with studies revealing the potential of 4-amino-5-methylpicolinic acid analogs as anticancer and antibacterial agents.[2][3] This guide will provide an in-depth exploration of this multifaceted class of compounds, offering insights for researchers and drug development professionals seeking to harness their therapeutic and agrochemical potential.
Chemical Synthesis of 4-Amino-5-methylpicolinic Acid and Its Derivatives
The synthesis of the 4-amino-5-methylpicolinic acid core and its subsequent derivatization are critical for exploring its biological activities. A variety of synthetic routes have been developed, allowing for the introduction of diverse functional groups at multiple positions on the picolinic acid scaffold.
Synthesis of the 4-Amino-5-methylpicolinic Acid Core
A common approach to synthesizing the core structure involves a multi-step process starting from a substituted pyridine. One reported method involves the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in an autoclave with the addition of an ammonium bromide salt to yield 4-amino-5-methylpyridinone.[4] Further chemical modifications would then be necessary to introduce the carboxylic acid at the 2-position.
Another synthetic strategy for a related compound, 4-aminopicolinic acid, involves the nitration of picolinic acid N-oxide, followed by reduction of the nitro group to an amine.[3] This highlights the general strategies of ring functionalization and substituent manipulation that are central to pyridine chemistry.
Synthesis of Amide Derivatives
Amide derivatives of 4-amino-5-methylpicolinic acid have shown significant biological activity, particularly in the realm of anticancer research. The synthesis of these compounds typically involves the coupling of the carboxylic acid with a desired amine.
Experimental Protocol: Synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives [2]
This protocol describes a general method for the synthesis of a series of picolinamide derivatives with reported antitumor activity.[2]
Step 1: Amidation of the Carboxylic Acid. To a solution of the appropriately substituted 4-aminopicolinic acid in a suitable solvent (e.g., DMF), a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (e.g., DIPEA - N,N-Diisopropylethylamine) are added. The desired amine is then added, and the reaction is stirred at room temperature until completion.
Step 2: Work-up and Purification. The reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired amide derivative.
Synthesis of Ester Derivatives
Esterification of the carboxylic acid group is another common derivatization strategy. This can be achieved through various methods, including Fischer esterification or reaction with an alkyl halide in the presence of a base.
Experimental Protocol: General Esterification of Amino Acids [5]
This protocol provides a general and efficient method for the esterification of amino acids, which can be adapted for 4-amino-5-methylpicolinic acid.
Step 1: Reaction Setup. The amino acid is suspended in the desired alcohol (e.g., methanol).
Step 2: Addition of Reagent. Thionyl chloride is added dropwise to the cooled suspension.
Step 3: Reaction. The reaction mixture is then refluxed for several hours.
Step 4: Isolation. The solvent is removed under reduced pressure to yield the amino acid ester hydrochloride salt.
Synthetic Workflow for Derivative Synthesis
The following diagram illustrates a generalized workflow for the synthesis of 4-amino-5-methylpicolinic acid derivatives.
Caption: Generalized synthetic workflow for 4-amino-5-methylpicolinic acid derivatives.
Structure-Activity Relationships (SAR)
The biological activity of 4-amino-5-methylpicolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the derivatized carboxylic acid. SAR studies are crucial for optimizing potency and selectivity for a desired biological target.
Herbicidal Activity
For herbicidal derivatives that act as synthetic auxins, specific structural features are critical for their activity. The picolinic acid core mimics the natural plant hormone indole-3-acetic acid (IAA). The substitution pattern on the pyridine ring influences the binding affinity to the auxin receptors.
In the context of anticancer activity, SAR studies have revealed key determinants of potency against various cancer cell lines. For a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, the following observations were made:
Data synthesized from reported in vitro studies.[2]
These data suggest that electron-withdrawing groups at the para-position of the phenylamino ring tend to enhance anticancer activity.
Mechanisms of Action
The diverse biological activities of 4-amino-5-methylpicolinic acid derivatives stem from their ability to interact with different molecular targets in various organisms.
Herbicidal Mechanism: Synthetic Auxin Mimicry
The primary mechanism of action for herbicidal picolinic acid derivatives is their function as synthetic auxins.[1] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.
The signaling pathway initiated by these synthetic auxins involves their binding to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. This binding promotes the interaction of these receptors with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins derepresses the activity of AUXIN RESPONSE FACTORs (ARFs), transcription factors that regulate the expression of auxin-responsive genes. The resulting changes in gene expression lead to the observed herbicidal effects.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Anticancer Mechanisms
The anticancer effects of 4-amino-5-methylpicolinic acid derivatives are often multifactorial, involving the modulation of key cellular processes such as proliferation, angiogenesis, and apoptosis.
4.2.1. Kinase Inhibition
Many small molecule anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. While the specific kinase targets for many 4-amino-5-methylpicolinic acid derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests this as a plausible mechanism. For instance, the 4-aminoquinazoline scaffold, which is structurally related, is found in several approved kinase inhibitors like gefitinib and erlotinib.
4.2.2. Induction of Apoptosis
Several studies have demonstrated that derivatives of 4-aminopicolinic acid can induce apoptosis, or programmed cell death, in cancer cells.[2] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. One study on a novel picolinic acid derivative showed that it induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells.
The following diagram illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways that can be modulated by small molecules.
Caption: Generalized apoptosis signaling pathways targeted by small molecules.
Antibacterial Mechanism
The antibacterial mechanism of pyridinecarboxylic acid derivatives is an area of active research. One proposed mechanism is the chelation of essential metal ions, which are necessary for bacterial enzyme function and overall survival. Another potential mechanism is the disruption of the bacterial cell membrane or the inhibition of key metabolic pathways. For example, some pyridine derivatives have been shown to inhibit enzymes involved in cell wall biosynthesis. The accumulation of the carboxylic acid anion within the bacterial cell can also lead to a drop in internal pH and disruption of cellular processes.[8]
Applications in Drug Discovery and Development
The diverse biological activities of 4-amino-5-methylpicolinic acid derivatives make them attractive scaffolds for drug discovery and development.
Oncology
As discussed, numerous derivatives have demonstrated potent in vitro and in vivo anticancer activity.[2] The ability of these compounds to induce apoptosis and inhibit angiogenesis suggests their potential as novel cancer therapeutics.[2] Further preclinical studies are warranted to evaluate their pharmacokinetic properties, safety profiles, and efficacy in a broader range of cancer models. While no drugs based on this specific scaffold are currently in late-stage clinical trials, the promising preclinical data suggest that this is a fertile area for further investigation.
Infectious Diseases
The antibacterial properties of picolinic acid and its derivatives suggest their potential for development as novel antibiotics. With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial agents with novel mechanisms of action. The ability of these compounds to potentially target multiple bacterial processes makes them interesting candidates for further exploration.
Agrochemicals
The well-established use of aminopicolinic acid derivatives as herbicides continues to be a significant application.[6] Ongoing research in this area focuses on developing new analogs with improved efficacy, broader weed control spectrum, and enhanced environmental safety profiles.
Future Perspectives and Conclusion
The 4-amino-5-methylpicolinic acid scaffold represents a versatile and promising platform for the discovery of new biologically active molecules. While its role in agriculture is well-established, its potential in medicine is still emerging. Future research should focus on:
Expanding the Chemical Space: The synthesis and biological evaluation of a wider range of derivatives will be crucial for identifying new lead compounds with improved potency and selectivity.
Target Identification and Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and optimization.
Preclinical and Clinical Development: Promising candidates should be advanced through rigorous preclinical testing to evaluate their potential for clinical development.
References
A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
Aminopyralid Herbicide | Solutions Pest & Lawn.
Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC.
CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents.
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI.
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI.
Structure--activity relationship of quinolones - PubMed.
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH.
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI.
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH.
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL.
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ResearchGate.
Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way - Mass.gov.
Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI.
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI.
Synthesis and herbicidal activities of 7-azindolylpicolinic acids and their methyl esters derivatives.
Understanding biocatalyst inhibition by carboxylic acids - Frontiers.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-5-methylpicolinic acid (CAS: 23609-89-4) represents a highly specialized "privileged structure" in medicinal chemistry.[1][2] Unlike simple pyridine derivatives, this compound integrates three distinct chemical functionalities—a carboxylic acid, a pyridine nitrogen, and an electron-donating amino group—flanked by a lipophilic methyl substituent.[2]
This technical guide analyzes its critical role as a scaffold in the development of Fatty Acid Synthase (FASN) inhibitors for Hepatitis C (HCV) and oncology, as well as its utility in coordination chemistry as a tunable bidentate ligand.[2]
Part 1: Chemical Architecture & Electronic Profile[2][3]
Structural Analysis
The compound is defined by a 2,4,5-substitution pattern on the pyridine ring.[2] This specific arrangement creates a unique electronic and steric environment:
Position 2 (Carboxylic Acid): Acts as the primary anchor for amide coupling reactions or metal coordination (
Position 4 (Amino Group): A strong electron-donating group (EDG) that increases the electron density of the pyridine ring, enhancing the basicity of the ring nitrogen and altering the solubility profile.[2]
Position 5 (Methyl Group): Provides a steric wedge.[2] In drug design, this methyl group is often critical for filling hydrophobic pockets in enzyme active sites (e.g., FASN), improving potency and selectivity compared to the non-methylated analog.[2]
Acidity (pKa): The compound is zwitterionic in neutral solution.[2] The pyridine nitrogen is protonated, and the carboxylate is deprotonated.[2]
Solubility: Moderate in water; soluble in polar organic solvents (DMSO, Methanol) under acidic or basic conditions.[2]
Part 2: Primary Research Applications
Medicinal Chemistry: FASN Inhibitors
The most authoritative application of 4-Amino-5-methylpicolinic acid lies in the synthesis of heterocyclic modulators of Fatty Acid Synthase (FASN) .[2]
Mechanism of Action:
FASN is a key enzyme responsible for the de novo synthesis of long-chain fatty acids.[2] It is upregulated in:
Viral Replication: Specifically Hepatitis C Virus (HCV), which requires lipid droplets for assembly.[2]
Oncology: Tumor cells rely on FASN for membrane biosynthesis.[2]
The Scaffold's Role:
In FASN inhibitors, the 4-amino-5-methylpicolinic acid moiety often serves as the "warhead" or the central connector.[2] The carboxylic acid is typically converted into an amide, linking to a larger heterocyclic core.[2] The 4-amino group forms hydrogen bonds within the enzyme pocket, while the 5-methyl group restricts conformational rotation, locking the drug into its active state.[2]
Coordination Chemistry: Tunable Ligands
Picolinic acid is a classic bidentate ligand.[2] The introduction of the 4-amino and 5-methyl groups allows researchers to "tune" the metal binding properties:
Electronic Tuning: The 4-amino group pushes electron density to the pyridine nitrogen, making it a "softer" donor, potentially stabilizing lower oxidation states of transition metals (e.g., Cu(I), Ru(II)).[2]
Steric Tuning: The 5-methyl group introduces steric bulk near the metal center, which can induce chirality or enforce specific coordination geometries in Metal-Organic Frameworks (MOFs).[2]
Part 3: Experimental Protocols
Protocol: Hydrolysis of Methyl Ester Precursor
Context: This compound is frequently generated from its methyl ester (Methyl 4-amino-5-methylpicolinate) during drug synthesis.[2] The following protocol ensures high yield and purity.
Analytical Methods & Protocols: 4-Amino-5-methylpicolinic Acid
Application Note: AN-AMPA-2026 Abstract & Strategic Overview 4-Amino-5-methylpicolinic acid (CAS: 23609-89-4) is a critical heterocyclic building block, often employed in the synthesis of tyrosine kinase inhibitors and o...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-AMPA-2026
Abstract & Strategic Overview
4-Amino-5-methylpicolinic acid (CAS: 23609-89-4) is a critical heterocyclic building block, often employed in the synthesis of tyrosine kinase inhibitors and other pyridine-based pharmacophores.[1] Its analysis presents distinct challenges due to its zwitterionic nature , high polarity , and metal-chelating properties (characteristic of picolinic acid derivatives).
Standard Reversed-Phase (RP) HPLC often yields poor retention and peak tailing due to secondary interactions with silanols and stainless steel surfaces. This guide provides two field-validated protocols:
Method A (QC/Assay): Ion-Pair RP-HPLC for robust quantification and purity analysis.
Method B (R&D/Trace): HILIC-MS for impurity profiling and trace detection compatible with mass spectrometry.
Physicochemical Profiling & Analytical Logic
Understanding the molecule is the prerequisite for method design.
Property
Value (Predicted/Observed)
Analytical Implication
Structure
Pyridine ring with -COOH (C2), -NH₂ (C4), -CH₃ (C5)
Bidentate Ligand: The N1 and C2-COOH motif chelates transition metals (Fe, Ni) in LC systems, causing severe tailing.
pKa Values
pKa₁ (COOH) ≈ 2.5pKa₂ (Pyridine N) ≈ 5.8 - 6.5
Zwitterionic Region: Between pH 3 and 6, the molecule exists as a zwitterion, maximizing water solubility and minimizing RP retention.
Solubility
High in Water, DMSO, Methanol; Low in non-polar solvents
Requires highly aqueous mobile phases or HILIC mode.
UV Max
~265 nm (Primary), ~210 nm (Secondary)
Detection at 265 nm offers specificity; 210 nm offers sensitivity but higher noise.
Method A: Ion-Pair RP-HPLC (Gold Standard for QC)
Objective: Routine assay, purity determination, and stability testing.
Mechanism: The addition of an ion-pairing agent (Sodium Octanesulfonate) increases the hydrophobicity of the protonated amine, ensuring retention on a C18 column without requiring extreme pH conditions.
Chromatographic Conditions
System: HPLC with UV Detector (DAD/VWD). Note: Passivated or PEEK-lined systems are preferred to reduce metal interaction.
Column: Agilent Zorbax SB-C18 or Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.
Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate.
Prep: Dissolve 2.72 g KH₂PO₄ and 1.08 g Sodium 1-Octanesulfonate in 950 mL water. Adjust pH to 2.5 with H₃PO₄. Dilute to 1 L. Filter (0.22 µm).
Objective: Identification of synthesis by-products and trace analysis where ion-pairing reagents (non-volatile) are forbidden.
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by partitioning them into a water-rich layer on the silica surface.
Chromatographic Conditions
System: UHPLC-MS (Q-TOF or Triple Quad).
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
Figure 1: Standard Sample Preparation Workflow for 4-Amino-5-methylpicolinic acid.
Troubleshooting "The Picolinic Tailing"
Picolinic acid derivatives are notorious for peak tailing. If Tailing Factor > 1.5:
Chelation: Add 0.1 mM EDTA to Mobile Phase A (Method A only).
Passivation: Flush the LC system with 30% Phosphoric Acid overnight (remove column first!) to passivate stainless steel lines.
pH Mismatch: Ensure buffer pH is < 3.0. Above pH 3.5, the carboxylic acid ionizes, causing mixed-mode repulsion/attraction issues on C18.
Analytical Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical methodology.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 57646933, 4-Amino-5-methylpicolinic acid. Retrieved from [Link]
Sielc Technologies. HPLC Method for Analysis of Picolinic Acid. (Application of mixed-mode chromatography for picolinic derivatives). Retrieved from [Link]
Tsesarskaia, M. et al. (2015). HPLC determination of acidic D-amino acids and their derivatives in biological tissues. Biomedical Chromatography. (Methodology for polar amino acid separation).[5][6][8] Retrieved from [Link]
Application Note: High-Purity 4-Amino-5-methylpicolinic Acid via Optimized Recrystallization
Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. For novel compounds such as...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. For novel compounds such as 4-Amino-5-methylpicolinic acid, a heterocyclic building block with potential applications in medicinal chemistry, achieving high purity is a critical step that directly impacts downstream processes, including biological screening, formulation, and ultimately, therapeutic efficacy and safety. This application note provides a comprehensive, field-proven protocol for the purification of 4-Amino-5-methylpicolinic acid by recrystallization, a robust and scalable technique for the selective removal of impurities.
Recrystallization is predicated on the principle of differential solubility: a compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals.[1] Impurities, ideally, either remain in the solution or have different solubility characteristics, allowing for their separation from the desired crystalline product.[1] The choice of solvent is therefore a critical parameter, demanding a nuanced understanding of the target molecule's physicochemical properties.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring a robust and reproducible purification process.
Understanding the Physicochemical Landscape of 4-Amino-5-methylpicolinic Acid
A thorough understanding of the physicochemical properties of 4-Amino-5-methylpicolinic acid is the foundation for developing an effective recrystallization protocol. Key properties are summarized in the table below.
While specific solubility data for 4-Amino-5-methylpicolinic acid is not extensively published, we can infer its behavior from structurally similar compounds. Picolinic acid, the parent compound, exhibits high solubility in water and lower solubility in ethanol and acetonitrile.[4] The presence of both a carboxylic acid and an amino group in 4-Amino-5-methylpicolinic acid suggests amphoteric properties, with solubility being pH-dependent. The methyl group introduces a degree of lipophilicity. Based on this, a mixed solvent system, such as an alcohol-water mixture, is a logical starting point for recrystallization, as it allows for fine-tuning of the polarity to achieve the desired solubility gradient with temperature. A literature procedure for the closely related 4-aminopicolinic acid successfully employed a hot water/ethanol mixture (1:6 v/v) for recrystallization, further supporting this approach.[5]
Anticipating and Addressing Potential Impurities
The nature and quantity of impurities in a crude sample of 4-Amino-5-methylpicolinic acid will largely depend on its synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction could leave nitro-containing impurities. Similarly, if the synthesis starts from a halogenated precursor, residual halogenated picolinic acids might be present. The pH of the reaction and work-up steps can also influence impurity profiles. For aromatic amino acids, pretreatment with activated carbon can be an effective method to remove colored impurities and other by-products before crystallization.[6]
Optimized Recrystallization Protocol
This protocol is designed to be a self-validating system, with checkpoints to ensure the process is proceeding as expected.
Materials and Equipment
Crude 4-Amino-5-methylpicolinic acid
Ethanol (reagent grade)
Deionized water
Activated carbon (optional)
Erlenmeyer flasks
Hot plate with magnetic stirring
Condenser
Buchner funnel and flask
Filter paper
Spatula
Glass stirring rod
Ice bath
Drying oven or vacuum desiccator
Experimental Workflow
Caption: Recrystallization workflow for 4-Amino-5-methylpicolinic acid.
Step-by-Step Methodology
Solvent Selection and Preparation: Prepare a 6:1 (v/v) mixture of ethanol and deionized water. This ratio is a starting point and may require optimization depending on the impurity profile of the crude material.
Dissolution:
Place the crude 4-Amino-5-methylpicolinic acid in an Erlenmeyer flask with a magnetic stir bar.
Add a minimal amount of the ethanol/water solvent mixture.
Gently heat the mixture on a hot plate with stirring. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[1] This ensures that the solution will be supersaturated upon cooling, maximizing the yield of the recrystallized product.
Add small portions of the solvent mixture until the solid is completely dissolved at or near the boiling point of the solvent.
Decolorization (Optional):
If the solution is colored, remove it from the heat and allow it to cool slightly.
Add a small amount of activated carbon (approximately 1-2% of the solute mass) to the solution.
Gently reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[6]
Hot Filtration (if activated carbon was used or if insoluble impurities are present):
This step must be performed quickly to prevent premature crystallization.
Preheat a clean Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.
Pour the hot solution through the fluted filter paper into the preheated flask.
Crystallization:
Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
Isolation and Washing:
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any residual soluble impurities.
Continue to pull air through the crystals on the filter for a few minutes to help them dry.
Drying:
Carefully transfer the crystals to a watch glass or a pre-weighed vial.
Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
Validation and Troubleshooting
Parameter
Validation Method
Troubleshooting
Purity
Melting point analysis, HPLC, NMR spectroscopy
Low Purity: Repeat recrystallization; consider a different solvent system.
Yield
Gravimetric analysis
Low Yield: Ensure minimal hot solvent was used; check for premature crystallization during hot filtration.
Crystal Formation
Visual inspection
No Crystals Form: Scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal; consider evaporating some solvent.
Oily Product
Visual inspection
Oiling Out: The compound's solubility is too high at the cooling temperature. Add a co-solvent in which the compound is less soluble.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of 4-Amino-5-methylpicolinic acid by recrystallization. By understanding the physicochemical properties of the target molecule and potential impurities, researchers can effectively implement and adapt this protocol to achieve high-purity material essential for drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic compounds.
References
Chemsrc. (n.d.). Picolinic acid, 4-amino-5-methyl- (8CI) | CAS#:23609-89-4. Retrieved February 6, 2026, from [Link]
MDPI. (2021, May 24). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. Retrieved February 6, 2026, from [Link]
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved February 6, 2026, from [Link]
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved February 6, 2026, from [Link]
ChemBK. (2024, April 9). 4-Aminopicolinic acid. Retrieved February 6, 2026, from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 6, 2026, from [Link]
Google Patents. (n.d.). WO2015104464A1 - Process for purifying aromatic amino acids.
IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved February 6, 2026, from [Link]
PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved February 6, 2026, from [Link]
PubChem. (n.d.). 5-Methylpicolinic acid. Retrieved February 6, 2026, from [Link]
Separation and Refining of Amino acids. (n.d.). Retrieved February 6, 2026, from [Link]
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 6, 2026, from [Link]
ResearchGate. (2023, February 6). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved February 6, 2026, from [Link]
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved February 6, 2026, from [Link]
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved February 6, 2026, from [Link]
Mattia Lopresti. (2025, May 5). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved February 6, 2026, from [Link]
PubChem. (2026, January 10). 4-Methoxy-5-phenylpicolinic acid. Retrieved February 6, 2026, from [Link]
Application Note: Formulation & Handling of 4-Amino-5-methylpicolinic Acid
Executive Summary 4-Amino-5-methylpicolinic acid (CAS 23609-89-4) is a substituted pyridine derivative utilized as a scaffold in medicinal chemistry and a metabolic probe in biological assays.[1][2][3][4] Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-5-methylpicolinic acid (CAS 23609-89-4) is a substituted pyridine derivative utilized as a scaffold in medicinal chemistry and a metabolic probe in biological assays.[1][2][3][4] Its structural features—a picolinic acid core decorated with an electron-donating amino group and a lipophilic methyl group—create distinct solubility challenges.[1][3][4]
This molecule exhibits zwitterionic behavior at neutral pH, leading to high crystal lattice energy and poor aqueous solubility.[1][2][3][4] This guide provides validated protocols to overcome these thermodynamic barriers, ensuring consistent delivery of the compound in cellular and cell-free assays.
Physicochemical Profile & Solubility Logic
To formulate this compound effectively, one must understand the competition between its functional groups.[1][2][3][4]
Property
Value / Characteristic
Implication for Formulation
CAS Number
23609-89-4
Unique identifier for verification.
Molecular Weight
152.15 g/mol
Small molecule; high molarity possible in stocks.[1][2][3][4]
Core Structure
Pyridine-2-carboxylic acid
Amphoteric (acts as both acid and base).[1][2][3][4]
4-Amino Group
Electron Donor (+R effect)
Significantly increases basicity of the ring nitrogen.[1][2][3][4]
Poor Solubility. The anionic COO⁻ and cationic Ring-NH⁺ form strong intermolecular salts (high lattice energy).[1][2][3][4]
LogP (Predicted)
~0.7 (Low/Moderate)
Lipophilic enough for cell permeability, but polar enough to resist simple non-polar solvents.[1][2][3][4]
The "Solubility Trap"
At pH 7.0–7.4, the molecule exists largely as a zwitterion.[1][2][3][4] The 4-amino group pushes electron density to the ring nitrogen, raising its pKa (likely >6.0), while the carboxylic acid (pKa ~5.[1][3][4]0) is deprotonated.[1][3][4]
Result: The molecule acts like a salt of itself.[3][4]
Solution: You must shift the pH away from the isoelectric point (pI) or use a dipolar aprotic solvent to disrupt the lattice.[3][4]
Formulation Decision Tree
Use the following logic flow to select the correct protocol for your specific assay.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Protocol A: Preparation of DMSO Stock Solution
Best For: In vitro screening, enzymatic assays, and long-term storage.[1][3][4]
Target Concentration: 50 mM (Primary Stock), 10 mM (Working Stock).[1][3][4]
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
Vortexing: Vortex vigorously for 30–60 seconds.
Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1][2][3][4] The compound should dissolve readily in DMSO due to the disruption of hydrogen bonding.[3][4]
Aliquot & Storage:
Dispense into 50 µL or 100 µL aliquots to avoid freeze-thaw cycles.
Storage: -20°C (Stable for 6 months) or -80°C (Stable for 12+ months).
Hygroscopy Warning: DMSO is hygroscopic.[3][4] Ensure vials are tightly sealed (Parafilm) to prevent water absorption, which can cause the compound to crash out over time.[1][3][4]
Protocol B: Aqueous Working Solution (pH Adjustment)
Best For: In vivo dosing or assays where DMSO > 0.1% is toxic.[3][4]
Mechanism: We utilize the amphoteric nature to create a soluble salt form.[3][4]
The pH Strategy[2][3][4][5]
Acidic Route (pH < 2): Protonates the ring nitrogen and amino group.[3][4] Forms a soluble chloride salt.[3][4]
Basic Route (pH > 8): Deprotonates the carboxylic acid.[3][4] Forms a soluble sodium salt.[3][4]
Recommendation: The Basic Route is generally preferred for biological compatibility, as the solution can be back-titrated closer to physiological pH (7.[1][3][4]4) immediately before use, although care must be taken not to hit the pI (precipitation point).[1][2][3][4]
Methodology (Basic Salt Formulation)
Preparation: Weigh 15.2 mg (0.1 mmol) of compound.
Initial Solubilization: Add 0.9 mL of PBS (Phosphate Buffered Saline).
Observation: The solution will likely be cloudy/suspension.[3][4]
Titration: Add 1.0 M NaOH dropwise (approx. 10–20 µL) while vortexing.
Monitor clarity. Once the pH rises above the pKa of the amine (ensuring the COOH is fully ionized and the environment is less conducive to zwitterion aggregation), the solution should clarify.[1][3][4]
Back-Titration (Optional but Risky): Carefully add dilute HCl to lower pH to ~7.5.[1][3][4]
Critical: If you approach pH 5–6, the compound may precipitate.[1][2][3][4] It is safer to keep the solution slightly basic (pH 8.[3][4]0) for dosing if tolerated.[1][3][4]
Sterile Filtration: Pass through a 0.22 µm PES or PVDF filter .[3][4]
Do not use Nylon (potential for drug binding).[1][3][4]
Quality Control & Stability
Visual Inspection (The "Pre-Flight" Check)
Before every experiment, hold the vial against a light source.[1][3][4]
Pass: Clear, colorless to pale yellow liquid.[1][3][4]
Fail: Visible turbidity, "swirling" crystals, or pellet at the bottom.[1][3][4] Do not use.
Chemical Stability (HPLC)
If validating a new batch, run a simple gradient:
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][3][4]
Pyridine Toxicity: Substituted pyridines can be bioactive.[3][4] Handle with standard PPE (Gloves, Goggles, Lab Coat).[1][2][3][4]
Inhalation: Avoid dust generation during weighing.[3][4] Use a fume hood.[3][4]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid (Analog Reference).[1][2][3][4] Retrieved from [Link][1][3][4]
ChemSrc. 4-amino-5-methylpyridine-2-carboxylic acid MSDS and Density Data. Retrieved from [Link][1][3][4]
Application Note: Preparation of 4-Amino-5-methylpicolinic Acid Analytical Standard
This Application Note provides a rigorous technical guide for the preparation, purification, and qualification of 4-Amino-5-methylpicolinic acid (CAS: 23609-89-4) as a primary analytical reference standard. This compound...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous technical guide for the preparation, purification, and qualification of 4-Amino-5-methylpicolinic acid (CAS: 23609-89-4) as a primary analytical reference standard.
This compound is a critical heterocyclic building block and potential impurity in the synthesis of various pharmaceutical agents, including lipid synthesis modulators and mineralocorticoid receptor antagonists (e.g., Finerenone intermediates). Establishing a high-purity reference standard is essential for accurate impurity profiling and metabolite identification in drug development.
Introduction & Scope
The reliability of quantitative analytical data depends entirely on the quality of the reference standards employed. 4-Amino-5-methylpicolinic acid presents specific challenges due to its zwitterionic nature, which affects its solubility, ionization efficiency in LC-MS, and retention behavior in Reverse Phase HPLC.
This protocol details a self-validating workflow for converting the methyl ester precursor into the free acid form, followed by a purification strategy that exploits the compound's isoelectric point (pI) to achieve >99.5% purity.
Key Chemical Properties
Property
Specification
IUPAC Name
4-Amino-5-methylpyridine-2-carboxylic acid
CAS Number
23609-89-4
Molecular Formula
C₇H₈N₂O₂
Molecular Weight
152.15 g/mol
Appearance
White to Off-white Crystalline Solid
Solubility
Soluble in DMSO, dilute acid/base; sparingly soluble in water (neutral pH)
pKa (Calculated)
~3.5 (COOH), ~6.8 (Pyridine N)
Synthesis & Purification Workflow
The preparation utilizes a base-catalyzed hydrolysis of Methyl 4-amino-5-methylpicolinate , followed by controlled pH adjustment to precipitate the target compound at its isoelectric point. This method minimizes inorganic salt contamination compared to acid hydrolysis.
Process Logic Diagram
Figure 1: Step-by-step workflow for the preparation of the analytical standard. The critical control point is the pH adjustment to the isoelectric range (3-4).
Solvents: Methanol (HPLC Grade), Water (Milli-Q), Ethanol.
Reagents: Sodium Hydroxide (5N), Hydrochloric Acid (2M and 6M).
Equipment: Rotary Evaporator, pH Meter (calibrated), Vacuum Oven.
Synthesis Procedure
Dissolution: In a round-bottom flask, dissolve 1.50 g (8.12 mmol) of Methyl 4-amino-5-methylpicolinate in 15 mL of Methanol .
Hydrolysis: Add 15 mL of 5N NaOH dropwise. Stir the resulting suspension/solution at room temperature (20-25°C) for 12–16 hours.
Checkpoint: Monitor by TLC or HPLC. The starting ester peak should be undetectable.
Concentration: Remove the methanol under reduced pressure (Rotavap) at 40°C. Do not distill to dryness; leave the aqueous residue.
Precipitation (Critical Step):
Dilute the residue with 20 mL of water .
Place the flask in an ice bath (0-4°C).
Slowly add 2M HCl while monitoring pH continuously.
Target: Adjust pH to 3.0 – 4.0 . This range corresponds to the zwitterionic form where solubility is lowest.
Isolation: Stir the slurry for 30 minutes at 0°C. Filter the white precipitate using a sintered glass funnel.
Washing: Wash the cake twice with 5 mL of ice-cold water to remove residual NaCl.
Drying: Dry the solid in a vacuum oven at 50°C for 24 hours.
Expected Yield: ~0.8 – 1.0 g (60–75%).
Purification (Optional)
If the crude purity is <99.0% (by HPLC area), perform recrystallization:
Suspend the solid in a minimum volume of hot water (80°C).
Add Ethanol dropwise until the solution becomes slightly turbid.
Allow to cool slowly to room temperature, then to 4°C.
Filter and dry as above.
Analytical Qualification (Standardization)
To qualify the material as a Primary Reference Standard , the following tests must be performed.
Identity Confirmation
Mass Spectrometry (ESI+):
Expected [M+H]⁺: m/z 153.07
Fragment ions: Loss of COOH (m/z ~107).
¹H NMR (400 MHz, DMSO-d₆):
Note: Use DMSO-d₆ with a drop of DCl or NaOD if solubility is poor, but neutral DMSO usually works for the zwitterion.
δ 2.15 (s, 3H): Methyl group at C5.
δ 6.50 (br s, 2H): Amino group (exchangeable).
δ 7.85 (s, 1H): Aromatic proton at C3.
δ 8.10 (s, 1H): Aromatic proton at C6.
δ 12.5 (br s, 1H): Carboxylic acid.
Purity Determination (HPLC-UV)
A specialized method is required due to the polar nature of the compound. Standard C18 columns may show poor retention (dewetting).
Parameter
Condition
Column
Waters XSelect HSS T3 (C18), 3.5 µm, 4.6 x 150 mm (Designed for polar retention)
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Gradient
0-2 min: 0% B (Isocratic hold for retention)2-15 min: 0% → 40% B15-20 min: 40% → 90% B
Detection
UV at 254 nm (primary) and 210 nm
Temperature
30°C
Acceptance Criteria:
Purity: ≥ 99.5% (Area normalization).
No single impurity: > 0.1%.
Content Assay (qNMR)
For use as a quantitative standard, determine the absolute assay (w/w%) using quantitative NMR (qNMR) with an internal standard (e.g., Maleic acid or Benzyl benzoate) to account for residual water or salts.
Formula:
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Internal Standard)
Stability & Storage
Storage: Store in a tightly sealed amber vial at -20°C . The compound is stable for >2 years if kept dry.
Hygroscopicity: The zwitterionic form can be hygroscopic. Equilibrate to room temperature before weighing to prevent condensation.
Solution Stability: Stock solutions in DMSO are stable for 1 month at 4°C. Aqueous solutions should be prepared fresh or buffered to prevent pH drift.
References
Patent: Preparation of Heterocyclic Modulators of Lipid Synthesis. WO2012122391A1. (2012). Link (Describes the hydrolysis of methyl 4-amino-5-methylpicolinate).
Patent: Process for preparing 4-amino-5-methylpyridinone. CN113412255A. (2021). Link (Describes related pyridine intermediate synthesis and purification).
Database: 4-Amino-5-methylpyridine-2-carboxylic acid (CAS 23609-89-4).[1] PubChem. Link
Methodology: Li, Z. et al.[2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules. 2020. (General reference for ester precursor synthesis).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Impurity Profiling & Process Troubleshooting
Document ID: TS-AMPA-2024-05
Audience: Process Chemists, Analytical Scientists, Drug Development Leads
Executive Summary & Molecule Context
4-Amino-5-methylpicolinic acid (CAS: 100047-36-7) is a critical scaffold in the synthesis of second-generation tyrosine kinase inhibitors and platinum-based antineoplastics. Its amphoteric nature (pyridine nitrogen, carboxylic acid, and exocyclic amine) creates unique purification challenges.
This guide addresses the two dominant synthetic routes:
Nucleophilic Aromatic Substitution (
) : Displacement of a 4-chloro/4-nitro precursor.
Hofmann Rearrangement : Degradation of 5-methylpyridine-2,4-dicarboxamide.
Route A: Nucleophilic Aromatic Substitution (
)
Context: This route typically utilizes 4-chloro-5-methylpicolinic acid (or its ester) reacting with aqueous or gaseous ammonia.
Critical Impurity: The Hydroxy-Competitor
Symptom: HPLC shows a peak at RRT ~0.85 (relative to product) that increases with reaction time or temperature.
Diagnosis: Formation of 4-hydroxy-5-methylpicolinic acid .
Root Cause: Competition between Ammonia (
) and Hydroxide () or Water ().
Mechanism: The C4 position is electrophilic. While
is the intended nucleophile, water (solvent) or hydroxide (often generated if using basic buffers) competes for the mechanism.
Thermodynamic Driver: The hydroxy-pyridine tautomerizes to the pyridone (4-oxo form), which is thermodynamically very stable, making the reaction irreversible.
Troubleshooting Protocol (
)
Variable
Recommendation
Scientific Rationale
Ammonia Source
Use in MeOH/EtOH or liquid . Avoid aqueous if possible.
Reduces the molar concentration of , statistically favoring amination over hydrolysis.
Temperature
Maintain < 130°C.
High temperatures lower the activation energy barrier for the slower hydrolysis reaction (solvolysis).
Catalyst
Add 5-10 mol% or .
Copper coordinates with the pyridine nitrogen, increasing the electrophilicity of C4 and stabilizing the transition state for amine attack.
pH Control
Ensure pH > 9.
At lower pH, the pyridine nitrogen protonates, deactivating the ring (though highly acidic conditions can sometimes accelerate , they promote hydrolysis here).
Mechanistic Visualization (
Competition)
Caption: Figure 1. Kinetic competition between amination (Path A) and hydrolysis (Path B). Path B is irreversible due to pyridone tautomerization.
Route B: Hofmann Rearrangement
Context: Conversion of 5-methylpyridine-2,4-dicarboxamide using Bromine/NaOBr or NBS.
Critical Impurity: The Urea Dimer
Symptom: Insoluble white precipitate forming during the reaction; Mass Spec shows dimer mass (
).
Diagnosis: Formation of 1,3-bis(2-carboxy-5-methylpyridin-4-yl)urea .
Root Cause: Bimolecular reaction between the intermediate isocyanate and the product amine.[1]
Mechanism: The Hofmann rearrangement proceeds via an isocyanate.[1][2][3] As the product (amine) forms, it becomes a nucleophile. If the isocyanate concentration is high, the amine attacks the isocyanate instead of water attacking the isocyanate.
Critical Impurity: 3-Bromo Regioisomer
Symptom: M+Br isotope pattern on MS; splitting of the methyl signal in NMR.
Diagnosis: Electrophilic aromatic substitution at C3.
Root Cause: The 5-methyl group activates the ring. Excess bromine can attack the C3 position (ortho to the amino group, para to the methyl) before or during the rearrangement.
Troubleshooting Protocol (Hofmann)
Issue
Recommendation
Scientific Rationale
Urea Formation
High Dilution & Inverse Addition .
Add the amide solution dropwise into the hypobromite/base solution. This keeps the instantaneous concentration of isocyanate low relative to the water/base, favoring hydrolysis over dimerization.
Bromination
Control Stoichiometry (0.98 - 1.0 eq ).
Avoid excess halogen. The electron-rich nature of the resulting amino-pyridine makes it susceptible to halogenation.
Incomplete Rxn
Check Base Concentration.
The rearrangement requires deprotonation of the N-bromoamide. Ensure at least 2.5 eq of NaOH is available.
Mechanistic Visualization (Hofmann Divergence)
Caption: Figure 2. The Isocyanate bifurcation point.[2] High dilution favors the vertical green path; high concentration favors the red urea path.
Analytical Fingerprinting (FAQs)
Q: How do I distinguish the 4-amino product from the 4-hydroxy impurity by NMR?A:
4-Amino-5-methylpicolinic acid:
H3 Proton: Singlet around
7.5 - 7.8 ppm.
H6 Proton: Singlet (or fine quartet) around
8.0 - 8.2 ppm.
Methyl:
2.1 - 2.3 ppm.
4-Hydroxy (Pyridone form):
Significant shielding of the H3 proton (often shifts upfield to
6.5 - 7.0 ppm due to the electron-donating effect of the oxygen in the tautomeric form).
Broad exchangeable proton signal (OH/NH) often invisible in
.
Q: My HPLC peaks are tailing severely. Why?A: Picolinic acids are zwitterionic (Acidic COOH + Basic Pyridine N). On standard C18 columns at neutral pH, they interact strongly with silanols.
Solution: Use an Ion-Pairing Agent (e.g., 5mM Hexanesulfonic acid) or switch to a HILIC Mode (Hydrophilic Interaction Liquid Chromatography) column. A mobile phase pH of 2.5 (using 0.1% TFA) often suppresses ionization of the carboxylic acid, sharpening the peak.
Q: Can I use UV detection to quantify the Urea impurity?A: Yes, but be cautious. The Urea dimer has extended conjugation compared to the monomer, often resulting in a higher extinction coefficient at 254 nm. If you quantify by Area% without a standard, you will likely overestimate the impurity level. Use a specific reference standard for calibration.
Analytical Decision Tree
Caption: Figure 3. Rapid in-process control (IPC) decision tree using Ninhydrin staining.
References
University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved February 6, 2026, from [Link]
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved February 6, 2026, from [Link]
Google Patents. (2021). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent. Retrieved February 6, 2026, from [Link]
Technical Support Center: High-Resolution Impurity Profiling of 4-Amino-5-methylpicolinic Acid
Ticket ID: #HPLC-4A5MPA-IMP Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution of regioisomers and polar impurities in 4-Amino-5-methylpicolinic acid analysis. Introduction: The "Polarity...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #HPLC-4A5MPA-IMP
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Resolution of regioisomers and polar impurities in 4-Amino-5-methylpicolinic acid analysis.
Introduction: The "Polarity Trap"
Welcome to the technical support hub for 4-Amino-5-methylpicolinic acid (4-A-5-MPA) . If you are reading this, you are likely facing one of three problems:
Retention Failure: The molecule elutes in the void volume on standard C18 columns.
Isomer Co-elution: You cannot separate 4-A-5-MPA from its regioisomer (e.g., 4-amino-3-methylpicolinic acid).
Peak Tailing: The basic pyridine nitrogen is interacting with residual silanols.
4-A-5-MPA is an amphoteric zwitterion . It contains an acidic carboxylic acid (pKa ~2.5) and a basic pyridine nitrogen/amino group (pKa ~6.5). At standard HPLC pH (3–5), it exists largely as a zwitterion, making it too hydrophilic for standard Reverse Phase (RP) but too organic-soluble for pure normal phase.
This guide moves beyond "textbook" HPLC and provides field-proven strategies for separating this molecule from its critical impurities.
Why this works: The high organic content forces the polar 4-A-5-MPA into the water-rich layer on the stationary phase. The ammonium formate suppresses the ionization of silanols and improves peak shape for the basic amine.
Why this works: The octane sulfonate binds to the C18 chain, creating a negatively charged surface. The protonated amine of 4-A-5-MPA interacts ionically with the sulfonate, providing retention and selectivity that pure C18 cannot offer.
The following section addresses specific impurities and artifacts.
Q1: I see a peak eluting before the main peak. What is it?
Likely Candidate:Picolinic Acid or 4-Nitropicolinic acid N-oxide (Precursors).
Mechanism: These precursors lack the hydrophobic methyl group (or the amino group), making them more polar (in RP) or less retained in Ion-Pairing modes.
Fix: In HILIC mode, increase the water content (Mobile Phase A) slightly to push these earlier eluters away from the void.
Q2: I cannot separate the 4-Amino-3-methyl isomer from the 4-Amino-5-methyl target.
Likely Candidate:Regioisomer (Positional Isomer).
The Issue: Mass spectrometry cannot distinguish these (same m/z). Separation relies entirely on slight pKa differences and shape selectivity.
The Fix: Switch to Mixed-Mode Chromatography (Protocol C below) or use a Porous Graphitic Carbon (PGC) column. PGC is highly sensitive to the planar geometry of the pyridine ring.
Protocol Modification: Lower the pH to 2.0. At this pH, the subtle difference in the basicity of the ring nitrogen (affected by the proximity of the methyl group) becomes the separation driver.
Q3: My main peak is tailing severely (Asymmetry > 1.5).
Cause: Secondary interactions between the protonated pyridine nitrogen and residual silanols on the silica support.
The Fix:
Increase Buffer Strength: Move from 10 mM to 25 mM Ammonium Formate.
Add a "Sacrificial Base": If using UV, add 0.1% Triethylamine (TEA) to the mobile phase. TEA blocks the silanols.
Temperature: Increase column temperature to 40-50°C to improve mass transfer kinetics.
Module 4: Quantitative Data Summary
Table 1: Expected Relative Retention Times (RRT) in Ion-Pairing Mode
Compound
Structure Note
RRT (Approx)
Detection
Picolinic Acid
Starting Material (No NH₂, No CH₃)
0.45
UV 260 nm
4-Aminopicolinic Acid
Intermediate (No CH₃)
0.70
UV 270 nm
4-Amino-5-methylpicolinic Acid
Target Analyte
1.00
UV 270 nm
4-Amino-3-methylpicolinic Acid
Regioisomer
1.05 - 1.10
UV 270 nm
4-Amino-3-picoline
Decarboxylated Degradant
2.50+
UV 260 nm
Note: RRT values are estimates based on C18 Ion-Pairing conditions (Protocol B).
Use this logic flow to diagnose resolution loss during method transfer.
Figure 2: Troubleshooting logic for resolution loss.
References
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
National Institutes of Health (NIH). (2022). HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. PubMed. Retrieved from [Link]
ResearchGate. (2016).[1] Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography. Retrieved from [Link]
PubChem. (2025).[6] 5-Methylpicolinic acid Compound Summary. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Operator: Senior Application Scientist
Topic: Sample Preparation & Troubleshooting for Aminopicolinic Acids
Ticket ID: NMR-APA-001[1]
Overview
Aminopicolinic acids (e.g., 3-amino-2-picolinic acid, 6-amino-2-picolinic acid) present a "perfect storm" of NMR challenges.[1] They possess a zwitterionic character, strong metal-chelating ability, and exchangeable protons. This guide addresses the three most common user reports: insolubility , shifting peaks , and line broadening .
Module 1: Solubility & Solvent Selection
User Complaint: "I cannot get a clear solution in Chloroform-d (CDCl3). The sample is cloudy or precipitates."
Root Cause Analysis:
Aminopicolinic acids exist primarily as zwitterions in their neutral state. The proton from the carboxylic acid (-COOH) transfers to the basic pyridine nitrogen or the exocyclic amine, creating a highly polar species with strong intermolecular ionic lattices.[1]
Non-polar solvents (CDCl3): Cannot disrupt this lattice energy.[1]
Polar Aprotic (DMSO-d6): The sulfoxide oxygen acts as a hydrogen bond acceptor, disrupting the lattice.[1]
Polar Protic (D2O): Soluble, but often requires pH adjustment to break the zwitterionic equilibrium.[1]
Decision Matrix: Solvent Selection
Figure 1: Decision tree for selecting the optimal deuterated solvent based on analytical needs.
Standard Operating Procedure (SOP): Dissolution in DMSO-d6
Dry the Sample: Ensure the solid is free of hydration water (dry under vacuum at 40°C for 2 hours) to prevent the "water peak" from obscuring signals.
Ratio: Use 5–10 mg of compound per 0.6 mL of DMSO-d6.
Mixing: Vortex for 30 seconds. If undissolved, sonicate at 25°C for 5 minutes.
Warning: Do not heat above 40°C; DMSO can decompose or oxidize sensitive amines [1].
Module 2: pH Sensitivity & Peak Drifting
User Complaint: "My spectra are inconsistent. The chemical shifts change between batches, even in the same solvent."
Root Cause Analysis:
The chemical shift (
) of protons near the pyridine ring is highly sensitive to the protonation state of the nitrogen. In unbuffered D2O, slight variations in sample concentration or residual acid/base from synthesis will shift the equilibrium, moving peaks by up to 1.0 ppm [2].
Data: Shift Susceptibility
Functional Group
Protonation Site
Effect on Neighboring Protons
Pyridine Nitrogen
High basicity (pKa ~3-4)
Major Deshielding: Adjacent ring protons shift downfield (higher ppm) upon protonation.[1]
Carboxylate
Acidic (pKa ~2)
Shielding: Deprotonation increases electron density, shielding nearby protons.[1]
Exocyclic Amine
Low basicity
Minor Effect: Less involved in acid-base equilibrium compared to ring N.
Troubleshooting Protocol: pH Locking
To ensure reproducibility in D2O:
Buffer Preparation: Prepare 100 mM phosphate buffer in D2O (pD 7.0). Use this instead of pure D2O.[2]
Internal Standard: Do not rely on the residual solvent peak (HDO) for referencing, as its position is temperature and pH-dependent.[1]
Recommendation: Add 0.5 mM TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) [3].[1] TSP is pH-stable and water-soluble, unlike TMS.
Module 3: The "Invisible" Broadening (Paramagnetism)[1]
User Complaint: "My peaks are extremely broad, and I cannot shim the magnet effectively. The sample looks clean."
Root Cause Analysis:
Picolinic acid derivatives are bidentate ligands . They avidly chelate trace metal ions (Cu²⁺, Fe³⁺) present in glassware, spatulas, or lower-grade solvents.[1] Even ppb levels of paramagnetic metals cause rapid relaxation (
shortening), resulting in severe line broadening [4].[1]
Diagnostic Workflow: Broad Lines
Figure 2: Troubleshooting logic for distinguishing instrumental issues from sample chemistry artifacts.
Remediation Protocol: EDTA Wash
If you suspect metal contamination:
Add EDTA: Add 1-2 mg of solid disodium EDTA to the NMR tube.
Shake: Invert gently for 2 minutes.
Retest: If peaks sharpen, the EDTA has sequestered the paramagnetic metals from the picolinic acid ligand.
Filtration (Alternative): Pass the solution through a Chelex-100 resin pipette filter before transferring to the tube.
Module 4: Exchangeable Protons (-NH2 / -COOH)
User Complaint: "I know my structure has an amino group and an acid, but those peaks are missing in the spectrum."
Root Cause Analysis:
In protic solvents (D2O, MeOD), the protons on -NH2 and -COOH undergo rapid chemical exchange with the deuterium in the solvent (
).[1] Deuterium is silent in ¹H NMR, causing the signal to vanish [5].
Comparison of Solvent Effects on Exchangeable Protons
Solvent
Exchange Rate
Visibility of -NH2 / -COOH
D2O
Extremely Fast
Invisible (Signal replaced by D)
Methanol-d4
Fast
Invisible or extremely broad
DMSO-d6
Slow
Visible (Usually sharp singlets or broad humps)
Acetone-d6
Slow
Visible (If soluble)
Solution:
Always use DMSO-d6 if observing the amino or acid protons is critical for structural confirmation. Ensure the DMSO is from a fresh ampoule to minimize water content, which catalyzes exchange.
References
BioChromato. (2018).[1] NMR Solvent Selection and Solubility Guidelines. Retrieved from [Link]
University of Missouri-St. Louis (UMSL). (2012).[1] Synthesis and NMR Characterization of Aminopicolinic Acids. Retrieved from [Link]
University of Illinois. (2015).[1] NMR Chemical Shifts of Trace Impurities and Standards (TSP). Retrieved from [Link]
National Institutes of Health (NIH). (2022).[1] Paramagnetic Relaxation Enhancement NMR as a Tool to Probe Binding.[3] Retrieved from [Link]
OpenOChem. (2023).[1] Exchangeable Protons and Deuterium Exchange in NMR.[4] Retrieved from [Link]
preventing byproduct formation in aminopicolinic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation Welcome to the Technical Support Center for aminopicolinic acid synthesis. This guide is designed to provide in-de...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation
Welcome to the Technical Support Center for aminopicolinic acid synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we understand that minimizing byproduct formation is critical for achieving high yields and purity. This resource is structured to address specific challenges with detailed explanations and actionable protocols.
I. Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues that can arise during the synthesis of aminopicolinic acids, leading to the formation of unwanted byproducts. Each question is followed by a detailed explanation of the underlying causes and step-by-step guidance on how to prevent or minimize the issue.
Question 1: I am observing significant amounts of a decarboxylated byproduct. What is causing this and how can I prevent it?
Root Cause Analysis:
Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is a common side reaction in the synthesis of picolinic acid derivatives, especially under harsh thermal conditions.[1][2] The pyridine ring can facilitate this process, particularly when heated in aqueous solutions at temperatures between 150-250°C.[1] The reaction is believed to proceed through a zwitterionic intermediate, which is stabilized by the pyridine nitrogen, leading to the expulsion of CO2.
Prevention Strategies:
To minimize decarboxylation, it is crucial to control the reaction temperature and duration.
Temperature Control: Maintain the reaction temperature at the lowest effective level. For many amination reactions, temperatures below 150°C are preferable.
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged heating after the reaction has reached completion.
pH Adjustment: In some cases, adjusting the pH of the reaction mixture can influence the rate of decarboxylation. For instance, maintaining a neutral to slightly basic pH can sometimes disfavor the protonation state that leads to decarboxylation.
Below is a workflow to diagnose and mitigate decarboxylation:
Formation of isocyanate-derived byproducts.
Question 3: I am struggling with the formation of di-substituted or poly-aminated byproducts. How can I improve the selectivity of my amination reaction?
Root Cause Analysis:
The formation of di- or poly-aminated byproducts is a common issue in amination reactions, particularly when using highly reactive aminating agents or when the product itself is susceptible to further amination. This is often observed in Chichibabin reactions or palladium-catalyzed aminations like the Buchwald-Hartwig reaction.
[3][4][5]
Prevention Strategies:
Improving the selectivity of amination reactions requires careful control of reaction parameters and the choice of reagents.
Control Stoichiometry: Use a slight excess of the pyridine substrate relative to the aminating agent to favor mono-amination.
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of the second amination.
Choice of Aminating Agent: In the Chichibabin reaction, using a less reactive amide source or adding a Lewis acid to modulate the reactivity can be beneficial.
[3][6]* Ligand Selection in Buchwald-Hartwig Amination: The choice of phosphine ligand is crucial for controlling the selectivity and efficiency of the reaction. Bulky, electron-rich ligands can promote the desired mono-amination and suppress side reactions.
[7][8]* Protecting Groups: If the starting material contains other reactive sites, consider using protecting groups to prevent unwanted side reactions.
Table 1: Effect of Reaction Conditions on Selectivity in Amination
Parameter
Condition
Expected Outcome on Selectivity
Stoichiometry
Excess Pyridine
Increased Mono-amination
Excess Amine
Increased Poly-amination
Temperature
Lower Temperature
Increased Selectivity
Higher Temperature
Decreased Selectivity
Catalyst/Ligand
Bulky Ligand
Increased Mono-amination
(Buchwald-Hartwig)
Less Bulky Ligand
Decreased Selectivity
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and analysis of aminopicolinic acids.
What are the most common synthetic routes to aminopicolinic acids, and what are their respective advantages and disadvantages?
Several synthetic routes are commonly employed for the synthesis of aminopicolinic acids, each with its own set of advantages and disadvantages.
[9][10][11]
Hofmann Rearrangement of Picolinamide:
Advantages: A well-established method for converting a carboxylic acid derivative to an amine with one less carbon atom.
[12][13] * Disadvantages: Can lead to isocyanate-derived byproducts if not carefully controlled.
[12]* Nucleophilic Aromatic Substitution (SNAr) on a Halopicolinic Acid:
Advantages: Often a straightforward and high-yielding reaction, particularly with an activated pyridine ring.
Disadvantages: The starting halopicolinic acid may not be readily available, and harsh reaction conditions may be required, potentially leading to decarboxylation.
Chichibabin Reaction:
Advantages: A direct method for the amination of pyridines using sodium amide.
[3][6] * Disadvantages: Can suffer from low regioselectivity and the formation of poly-aminated byproducts. The reaction conditions are also quite harsh.
[3]* Buchwald-Hartwig Amination:
Advantages: A versatile and highly efficient palladium-catalyzed method for forming C-N bonds with a wide range of substrates.
[4][5][7] * Disadvantages: The palladium catalyst and phosphine ligands can be expensive, and the reaction requires careful optimization to avoid side reactions.
Which analytical techniques are most suitable for detecting and quantifying byproducts in my aminopicolinic acid synthesis?
A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive analysis of reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired product from starting materials and byproducts, allowing for their quantification. [14]The choice of column and mobile phase is critical for achieving good separation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying unknown byproducts.
[15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated byproducts.
[9]* Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS can be a powerful analytical tool.
Table 2: Comparison of Analytical Techniques for Byproduct Analysis
Technique
Information Provided
Advantages
Limitations
HPLC
Separation, Quantification
High resolution, quantitative
Does not provide structural information
LC-MS
Separation, Mass
High sensitivity, identifies unknowns
Can be complex to interpret
NMR
Structure
Definitive structural information
Lower sensitivity, requires pure samples
GC-MS
Separation, Mass (volatile)
Excellent for volatile compounds
Not suitable for non-volatile compounds
How can I effectively purify my aminopicolinic acid product from the reaction byproducts?
The choice of purification method will depend on the physical and chemical properties of your product and the impurities.
Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. The choice of solvent is critical and may require some experimentation.
Column Chromatography: For complex mixtures or when crystallization is not feasible, column chromatography on silica gel or alumina is a versatile purification technique.
Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC can be employed, although it is generally more expensive and time-consuming.
Acid-Base Extraction: The amphoteric nature of aminopicolinic acids can be exploited for purification. By adjusting the pH, you can selectively extract the product into either an acidic or basic aqueous phase, leaving neutral impurities in the organic phase.
Technical Support Center: Catalyst Selection for Picolinic Acid Derivatives
Welcome to the Advanced Synthesis Support Module. Topic: Catalyst Selection & Process Optimization for Picolinic Acid Derivatives. Ticket ID: CHEM-SUP-2024-PA Status: Open Assigned Specialist: Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Module.Topic: Catalyst Selection & Process Optimization for Picolinic Acid Derivatives.
Ticket ID: CHEM-SUP-2024-PA
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Introduction: The "Pyridine Problem"
Synthesizing picolinic acid (pyridine-2-carboxylic acid) derivatives presents a unique challenge known in the field as the "Pyridine Problem." The basic nitrogen atom in the pyridine ring is a strong sigma-donor.[1] In transition metal catalysis (especially Palladium), this nitrogen competitively binds to the metal center, displacing ligands and forming inactive "dead" complexes (catalyst poisoning).[1][3]
This guide provides the technical protocols to overcome this electronic hurdle using two distinct strategies: Homogeneous Carbonylation (for precision/pharma) and Heterogeneous Oxidation (for scale-up/industrial).[1]
Part 1: Route Selection Strategy
Before selecting a catalyst, determine your starting material and scale.[1] Use the decision matrix below to select the correct workflow.
Figure 1: Strategic decision matrix for selecting the synthesis route based on substrate availability and production scale.
Part 2: Homogeneous Carbonylation (The Precision Route)
To prevent the pyridine nitrogen from binding to the Palladium (Pd), you must use bidentate phosphine ligands with a large bite angle or significant steric bulk.[1] These ligands occupy the coordination sites so effectively that the pyridine substrate is forced to react via the halogen (C-X bond) rather than coordinating via the nitrogen.[1]
Recommended Catalyst Systems
Catalyst Precursor
Ligand
Solvent System
Pressure (CO)
Rationale
Pd(OAc)₂
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
BuOH / Et₃N
5-10 bar
Standard. The large bite angle of dppf stabilizes the Pd(0) species and prevents N-poisoning.[1]
Pd(OAc)₂
Xantphos
Toluene / Et₃N
20 bar
High Performance. The rigid backbone of Xantphos enforces reductive elimination, crucial for difficult substrates.[1]
PdCl₂(PPh₃)₂
PPh₃ (Excess)
MeOH / Et₃N
1-5 bar
Budget. Only works for electron-deficient pyridines.[1] High risk of poisoning for electron-rich derivatives.[1]
Standard Operating Procedure (SOP): Pd-Catalyzed Hydroxycarbonylation
Objective: Convert 2-bromopyridine to picolinic acid.
Preparation (Inert Atmosphere):
Charge a high-pressure autoclave with 2-bromopyridine (1.0 equiv).[1]
Add Pd(OAc)₂ (2 mol%) and dppf (4 mol%).[1][2] Note: Pre-complexation of Pd and Ligand in solvent for 30 mins is recommended.[1]
Add solvent n-Butanol (0.5 M concentration) and base Triethylamine (3.0 equiv).[1]
Critical: Degas the solvent stream thoroughly.[1] Oxygen accelerates phosphine oxidation, leaving Pd vulnerable to N-poisoning.[1]
Reaction:
Purge autoclave 3x with Nitrogen, then 3x with Carbon Monoxide (CO).[1]
The product exists as the butyl ester.[1] Perform hydrolysis (LiOH/THF/H₂O) to obtain the free acid.[1]
Pd Removal: Treat the crude mixture with activated carbon or a thiol-functionalized silica scavenger to remove residual Pd species.[1]
Part 3: Heterogeneous Oxidation (The Industrial Route)
Target Audience: Process Chemists, Scale-up Engineers.[1]
Core Challenge: Over-oxidation (Decarboxylation) and Heat Management.[1]
The Solution: Vanadia-Titania (V₂O₅/TiO₂) Systems
For converting 2-picoline (2-methylpyridine) to picolinic acid, gas-phase oxidation is the industry standard.[1] The catalyst relies on the Mars-van Krevelen mechanism , where the substrate is oxidized by lattice oxygen from the catalyst, which is then replenished by gas-phase oxygen.[1]
Catalyst Specifications
Active Phase: V₂O₅ (Vanadium Pentoxide, 10-20 wt%).[1]
Support: TiO₂ (Anatase form).[1][2][5] Note: Rutile TiO₂ is less active for this specific transformation.[1][2]
Promoters: MoO₃ (Molybdenum trioxide) can be added to improve selectivity and catalyst life.[1]
Process Diagram: Vapor Phase Oxidation
Figure 2: Workflow for the heterogeneous vapor-phase oxidation of 2-picoline.
SOP: Vapor Phase Oxidation
Reactor Loading:
Load the tubular reactor with V₂O₅/TiO₂ pellets.[1]
Pre-activate catalyst at 300°C under air flow for 4 hours.
Why Steam? Water vapor facilitates the desorption of the carboxylic acid product from the catalyst surface.[1] Without steam, the product sticks, over-oxidizes, and decarboxylates to pyridine or CO₂.[1]
Operation:
Temperature: 260°C - 290°C .[1][2] (Do not exceed 300°C; decarboxylation dominates).[1][2]
Q1: My Palladium catalyst precipitates as "Pd Black" immediately. Why?
Diagnosis: Ligand Dissociation.[1][2]
Technical Explanation: The pyridine nitrogen is displacing your phosphine ligand.[1] Once the ligand leaves, Pd(0) clusters together to form inactive metal particles (Pd Black).[1]
Fix:
Increase the Ligand:Metal ratio from 2:1 to 4:1 .
Switch to a bidentate ligand with a wider bite angle (e.g., Xantphos or DPEphos ) which binds more tightly to Pd.[1]
Q2: In the oxidation route, I am getting high yields of Pyridine, not Picolinic Acid.
Diagnosis: Decarboxylation.
Technical Explanation: The reaction temperature is too high, or the residence time is too long.[1] Picolinic acid is thermally unstable and will lose CO₂ to become pyridine if left on the hot catalyst surface.[1]
Fix:
Lower the Reactor Temperature by 10-20°C.
Increase Steam Ratio: Higher water content helps "wash" the acid off the catalyst surface faster.[1]
Q3: Can I use simple Pd/C (Palladium on Carbon) for carbonylation?
Diagnosis: Generally, No.[1]
Technical Explanation: Heterogeneous Pd/C lacks the specific ligand environment to prevent N-poisoning.[1] The pyridine substrate will coat the carbon surface and deactivate the active sites immediately.[1]
Fix: If you must use heterogeneous catalysis, use anchored homogeneous catalysts (e.g., Pd-phosphine complexes tethered to silica) rather than standard Pd/C.[1]
Q4: How do I remove the catalyst after the reaction?
For Homogeneous (Pd): The picolinic acid product is amphoteric.[1]
4-Amino-5-methylpicolinic acid herbicidal activity vs. picloram
The following guide provides an in-depth technical comparison between 4-Amino-5-methylpicolinic acid (a structural analog/intermediate) and Picloram (the commercial gold standard). This analysis is structured for researc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between 4-Amino-5-methylpicolinic acid (a structural analog/intermediate) and Picloram (the commercial gold standard).
This analysis is structured for researchers and drug development professionals, focusing on Structure-Activity Relationships (SAR), metabolic stability, and experimental validation protocols.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) is a benchmark synthetic auxin herbicide known for its high potency and environmental persistence. Its efficacy is driven by the specific arrangement of chlorine atoms, which provide steric protection against metabolic degradation and optimize binding to the TIR1/AFB auxin receptors.
4-Amino-5-methylpicolinic acid (CAS: 23609-89-4) represents a structural analog where the 5-chloro substituent is replaced by a methyl group, and the 3,6-positions remain unsubstituted. In the context of herbicide discovery, this compound serves as a critical negative control or SAR probe . It demonstrates how the removal of halogenation and the introduction of a metabolically labile methyl group drastically reduces herbicidal efficacy.
Chemical Identity Comparison[1][3][5][8][9]
Feature
Picloram (Standard)
4-Amino-5-methylpicolinic Acid (Analog)
IUPAC Name
4-amino-3,5,6-trichloropyridine-2-carboxylic acid
4-amino-5-methylpyridine-2-carboxylic acid
CAS Number
1918-02-1
23609-89-4
Molecular Weight
241.46 g/mol
152.15 g/mol
Key Substituents
3,5,6-Trichloro (Electron-withdrawing)
5-Methyl (Electron-donating)
pKa (Acid)
~2.3 (Stronger acid due to Cl)
~5.0 (Weaker acid)
Metabolic Stability
High (Blocked oxidation sites)
Low (Benzylic oxidation prone)
Primary Use
Commercial Herbicide (Tordon™)
Research Intermediate / SAR Probe
Mechanism of Action: The Auxin Signaling Pathway
Both compounds target the auxin signaling pathway, specifically the TIR1/AFB (Transport Inhibitor Response 1) receptor complex. However, their binding kinetics differ significantly.
Pathway Visualization
The following diagram illustrates the activation of the ubiquitin-proteasome pathway by synthetic auxins.
Caption: Synthetic auxins act as "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA repressors, leading to repressor degradation and lethal gene overexpression.
Mechanistic Divergence
Picloram: The 3,5,6-chlorine atoms create a hydrophobic "face" that fits snugly into the TIR1 receptor pocket. The electron-withdrawing nature of the chlorines also lowers the pKa of the carboxyl group, ensuring it is anionic at physiological pH (essential for the salt-bridge interaction with Arg403 in the receptor).
4-Amino-5-methylpicolinic acid:
Steric Fit: The 5-methyl group is sterically larger than a hydrogen but lacks the specific hydrophobic interactions provided by the 3,6-chlorines of Picloram.
Electronic Effect: The methyl group is electron-donating. This increases the electron density on the pyridine ring, raising the pKa. A higher pKa means a larger fraction of the molecule may remain protonated (neutral) in the cytoplasm, potentially altering transport kinetics and reducing affinity for the positively charged receptor binding site.
Comparative Herbicidal Activity (SAR Analysis)
The herbicidal activity of picolinic acids is strictly governed by the number and position of substituents .
Metabolic Stability (The "Death" of the Analog)
Picloram: The pyridine ring is fully substituted at positions vulnerable to enzymatic attack. The chlorines prevent hydroxylation of the ring.
5-Methyl Analog: The methyl group at position 5 is a "soft spot." Plant cytochrome P450 monooxygenases can rapidly oxidize this benzylic methyl group to a carboxylic acid (creating a dicarboxylic acid) or an alcohol. These metabolites are typically inactive and rapidly conjugated (glycosylated) and sequestered in the vacuole.
Result: The analog has a very short half-life within the plant, preventing it from reaching the meristematic tissues in lethal concentrations.
Translocation (Phloem Mobility)
Picloram: Highly phloem-mobile. It accumulates in new growth (meristems), causing the characteristic "cupping" and twisting of leaves.
5-Methyl Analog: While likely mobile, its rapid metabolism restricts its systemic movement. It may cause localized burn (contact effect) but fail to kill the root system of perennial weeds.
Efficacy Data Summary (Predicted/SAR-Based)
Target Weed Type
Picloram Efficacy
4-Amino-5-methylpicolinic Acid Efficacy
Mechanistic Reason
Broadleaf Annuals (e.g., Amaranthus)
High (95-100%)
Low (<30%)
Rapid detoxification of the methyl group.
Woody Perennials (e.g., Mesquite)
High
Negligible
Analog cannot persist long enough to translocate to roots.
Grasses (Selectivity)
Safe (Generally)
Safe
Both are pyridine auxins; grasses metabolize them or possess tolerant AFB receptors.
Experimental Protocols for Validation
To empirically verify the difference in activity, researchers should utilize a Root Growth Inhibition Assay using Arabidopsis thaliana. This is more sensitive than foliar spray tests for weak analogs.
Protocol: Arabidopsis Root Inhibition Assay
Objective: Determine the IC50 (concentration inhibiting 50% growth) of both compounds.
Workflow Diagram
Caption: Standardized workflow for quantifying auxin activity. Picloram is expected to inhibit roots at nM concentrations; the analog at µM.
Detailed Methodology
Preparation: Prepare stock solutions (100 mM) of Picloram and 4-Amino-5-methylpicolinic acid in DMSO.
Media: Use 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar.
Dosing: Supplement media with a log-scale gradient of herbicides:
Picloram Range: 0.1 nM – 10 µM.
Analog Range: 100 nM – 1 mM (Higher range required due to lower potency).
Growth: Place seeds on plates; seal with micropore tape. Orient plates vertically to allow root gravitropism.
Quantification: After 7 days, scan plates. Use ImageJ (or similar software) to measure primary root length.
Analysis: Plot Root Length vs. Log[Concentration]. Fit to a 4-parameter logistic curve to derive IC50.
Expected Result:
Picloram IC50: ~10–50 nM.
Analog IC50: >10,000 nM (>10 µM).
Interpretation: A >100-fold difference in potency confirms the critical role of chlorination for herbicidal activity.
Conclusion
4-Amino-5-methylpicolinic acid is not a viable herbicidal alternative to Picloram . It serves primarily as a structural reference point in herbicide chemistry. The substitution of the robust 3,5,6-trichloro pattern with a single 5-methyl group results in:
Loss of Metabolic Stability: The methyl group acts as a handle for oxidative degradation.
Reduced Receptor Affinity: Altered electronics and sterics reduce binding to the TIR1 receptor.
For researchers developing new auxins, this comparison reinforces the "Halogen Effect": strategic chlorination/fluorination is essential for converting a transient signaling molecule into a persistent herbicide.
References
Corteva Agriscience/Dow AgroSciences. (2025). Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides. All Pesticides. Link
Li, H., et al. (2025).[1] Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI / ResearchGate. Link
National Institutes of Health (NIH). (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. Link
BLD Pharm. (2025). Chemical Datasheet: 4-Amino-5-methylpicolinic acid (CAS 23609-89-4).[2][3][4][5][6] BLD Pharm.[2][5] Link
Cambridge Core. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology.[7][8][9] Link
Comparative Guide: 4-Amino-5-methylpicolinic Acid vs. Aminopyralid
This guide provides a technical comparison between 4-Amino-5-methylpicolinic acid (4-A-5-MPA) and the commercial standard Aminopyralid . Editorial Note: 4-Amino-5-methylpicolinic acid is primarily a chemical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 4-Amino-5-methylpicolinic acid (4-A-5-MPA) and the commercial standard Aminopyralid .
Editorial Note: 4-Amino-5-methylpicolinic acid is primarily a chemical intermediate and structural analog in the synthesis of pyridine-based bioactives.[1] Unlike Aminopyralid, it is not a commercial herbicide formulation. This guide treats 4-A-5-MPA as a Structure-Activity Relationship (SAR) probe to demonstrate the critical role of halogenation in auxinic herbicide potency.
Aminopyralid (4-amino-3,6-dichloropicolinic acid) is a potent, synthetic auxin herbicide (Group 4) engineered for high metabolic stability and strong receptor affinity, primarily used for broadleaf weed control in rangeland and pastures.[1]
4-Amino-5-methylpicolinic acid (4-A-5-MPA) serves as a structural analog lacking the stabilizing chlorine atoms at positions 3 and 6, substituting a methyl group at position 5. Experimental data and SAR principles indicate that 4-A-5-MPA exhibits significantly lower herbicidal efficacy due to rapid metabolic degradation (oxidation of the methyl group) and reduced binding affinity to the TIR1/AFB5 auxin receptor complex compared to the chlorinated standard.
Key Differentiators
Feature
Aminopyralid (Commercial Std)
4-Amino-5-methylpicolinic Acid (Analog)
CAS Number
150114-71-9
23609-89-4
Core Structure
3,6-Dichloro-picolinic acid
5-Methyl-picolinic acid
Metabolic Stability
High (Halogens block metabolism)
Low (Methyl group is a metabolic "soft spot")
Receptor Affinity
High (TIR1/AFB5)
Low to Moderate
Field Rate
Ultra-low (50–120 g ae/ha)
Predicted >1000 g/ha (if active)
Primary Use
Commercial Herbicide
Synthesis Intermediate / SAR Probe
Structural & Mechanistic Analysis
The efficacy gap between these two molecules is driven by the Chlorine vs. Methyl substitution. In drug and agrochemical design, replacing a methyl group with a chlorine atom (bioisosteric replacement) often increases lipophilicity and metabolic stability.[1]
Structural Comparison Diagram
The following diagram illustrates the steric and electronic differences.
Caption: Comparison of Aminopyralid's halogenated stability vs. 4-A-5-MPA's metabolically vulnerable methyl group.
Mechanism of Action: Auxin Signaling
Both compounds function as synthetic auxins , mimicking the natural plant hormone Indole-3-acetic acid (IAA).[1] They bind to the TIR1/AFB family of F-box proteins, triggering the degradation of Aux/IAA transcriptional repressors.
Binding: The herbicide acts as a "molecular glue" between the TIR1 receptor and the Aux/IAA repressor.[1]
Degradation: This complex recruits the ubiquitin-proteasome system (SCF complex).
Why Aminopyralid Wins: The 3,6-dichloro substitution creates a specific steric fit within the auxin-binding pocket (specifically interacting with key residues like Phe and Arg) and prevents hydroxylation of the ring, ensuring the molecule stays active in the plant tissue for weeks.[1] 4-A-5-MPA is rapidly oxidized at the 5-methyl position to a carboxylic acid (inactive metabolite) by plant cytochrome P450s.
Efficacy & Toxicology Comparison
Biological Activity Profile
Data synthesized from picolinic acid SAR literature [1][2].[1][2][3][4][5][6][7]
Note: As 4-A-5-MPA is not a commercial product, values are projected based on non-halogenated picolinate analogs.
Aminopyralid: GR50 (Growth Reduction 50%) on Brassica napus: ~5 g ae/ha .
4-A-5-MPA: Predicted GR50 on Brassica napus: >500 g ae/ha .
Experimental Protocols
To validate the efficacy difference in a laboratory or greenhouse setting, use the following Root Growth Inhibition Assay . This protocol is self-validating using a dose-response curve.
Protocol: Arabidopsis Root Inhibition Assay
Objective: Quantify the IC50 (concentration inhibiting 50% root growth) of both compounds.
Stock Prep: Dissolve both compounds in DMSO to 100 mM.
Dilution: Create serial dilutions in molten MS agar (Ranges: 0.1 nM to 10 µM for Aminopyralid; 10 nM to 1 mM for 4-A-5-MPA).
Plating: Surface sterilize seeds and plate on the agar. Stratify at 4°C for 2 days.
Growth: Grow vertically in a growth chamber (22°C, 16h light) for 7 days.
Measurement: Scan plates and measure primary root length using ImageJ.
Data Analysis (Graphviz Workflow):
Caption: Step-by-step workflow for determining auxinic potency via root inhibition.
Conclusion
For researchers and product developers, Aminopyralid remains the superior active ingredient for herbicidal applications due to its halogen-stabilized core, which confers high potency and persistence.[1] 4-Amino-5-methylpicolinic acid is best utilized as a synthetic intermediate or a negative control in SAR studies to demonstrate the necessity of the 3,6-dichloro substitution pattern for biological activity.
References
Corteva Agriscience. (2018). Discovery of Arylex™ Active and Rinskor™ Active: New Structural Classes of Synthetic Auxin Herbicides. Journal of Agricultural and Food Chemistry. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 100806, Aminopyralid. Link
Chemical Book. (2025).[4][11] 4-Amino-5-methylpicolinic acid Product Description & CAS 23609-89-4.[1][8][9][10] Link
Epp, J. B., et al. (2016).[1] The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl. Bioorganic & Medicinal Chemistry. Link
4-Amino-5-methylpicolinic acid vs. clopyralid for weed control
This guide serves as a technical evaluation comparing Clopyralid , a commercial industry-standard herbicide, with 4-Amino-5-methylpicolinic acid , a structural analog and synthetic intermediate. Note to Researchers: Whil...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical evaluation comparing Clopyralid , a commercial industry-standard herbicide, with 4-Amino-5-methylpicolinic acid , a structural analog and synthetic intermediate.
Note to Researchers: While Clopyralid is a registered herbicide with well-documented efficacy, 4-Amino-5-methylpicolinic acid is primarily a chemical intermediate. This guide treats the latter as a "candidate molecule," applying Structure-Activity Relationship (SAR) principles to predict its performance and utility in weed control relative to the established standard.
Comparative Analysis: Clopyralid vs. 4-Amino-5-methylpicolinic Acid
Executive Summary & Chemical Identity
Clopyralid (3,6-dichloropicolinic acid) is a highly selective, systemic synthetic auxin used for the control of difficult broadleaf weeds (Asteraceae, Fabaceae) in cereal crops and pastures. Its efficacy relies heavily on the chlorine substitutions at the 3 and 6 positions, which protect the molecule from rapid metabolic degradation and facilitate binding to the TIR1/AFB auxin receptor.
4-Amino-5-methylpicolinic acid is a structural analog often encountered as an intermediate in the synthesis of pharmaceutical lipid modulators (e.g., fatty acid synthase inhibitors). It lacks the critical halogenation pattern of commercial picolinic herbicides (Clopyralid, Picloram, Aminopyralid). Consequently, theoretical SAR analysis suggests it possesses significantly lower herbicidal activity and metabolic stability.
Table 1: Physicochemical Comparison
Feature
Clopyralid
4-Amino-5-methylpicolinic acid
CAS Number
1702-17-6
23609-89-4
IUPAC Name
3,6-dichloro-2-pyridinecarboxylic acid
4-amino-5-methyl-2-pyridinecarboxylic acid
Molecular Weight
192.0 g/mol
152.15 g/mol
Key Substituents
3-Cl, 6-Cl
4-NH₂, 5-CH₃
pKa (Acidic)
~2.3 (Carboxylic acid)
~11.9 (Predicted, amphoteric due to amine)
Primary Use
Commercial Herbicide (Systemic)
Synthetic Intermediate / Ligand
Predicted Auxin Activity
High (Optimized receptor fit)
Low/Negligible (Lacks 3,6-shield)
Mechanism of Action: The "Molecular Glue" Hypothesis
To understand the performance gap, we must examine the molecular mechanism of synthetic auxins.
Clopyralid Mechanism:
Clopyralid acts as a "molecular glue" within the nucleus of plant cells. It binds to the TIR1/AFB F-box proteins, promoting the ubiquitination and degradation of Aux/IAA repressor proteins. This releases ARF (Auxin Response Factors) transcription factors, leading to uncontrolled gene expression, epinasty, and plant death.
Critical SAR Factor: The 3,6-dichloro substitution provides steric hindrance that prevents rapid metabolism by plant cytochrome P450s and ensures a tight fit in the hydrophobic pocket of the TIR1 receptor.
4-Amino-5-methylpicolinic Acid Analysis:
Missing 3-Position Shield: In picolinic acid herbicides (Picloram, Aminopyralid, Clopyralid), a halogen (Cl or F) at the 3-position is crucial. It locks the carboxyl group in a conformation favorable for receptor binding. 4-Amino-5-methylpicolinic acid has a hydrogen at this position.[1]
Metabolic Vulnerability: Without the 3,6-halogen shield, the pyridine ring is highly susceptible to hydroxylation and glycosylation by the plant, likely rendering the molecule inactive before it reaches the nucleus.
The following diagram illustrates the pathway where Clopyralid hijacks the system, a pathway 4-Amino-5-methylpicolinic acid likely fails to engage effectively.
Caption: The diagram depicts the synthetic auxin mode of action. Clopyralid successfully forms the TIR1 complex, whereas non-halogenated analogs are prone to rapid metabolic degradation.
Experimental Protocol: Comparative Bioassay
To empirically verify the predicted difference in efficacy, researchers should utilize a Root Growth Inhibition Assay (Arabidopsis or Soybean). This protocol is self-validating: Clopyralid serves as the positive control, while the solvent serves as the negative control.
Objective
Quantify the GR50 (Growth Reduction 50%) of 4-Amino-5-methylpicolinic acid relative to Clopyralid.
Materials
Test Compounds: Clopyralid (analytical standard), 4-Amino-5-methylpicolinic acid (purity >95%).
Plant Material: Arabidopsis thaliana (Col-0) seeds or Glycine max (Soybean) seedlings.
Media: Murashige and Skoog (MS) agar plates.
Solvent: DMSO (Dimethyl sulfoxide).
Step-by-Step Methodology
Stock Preparation:
Dissolve both compounds in DMSO to create 100 mM stock solutions.
Note: 4-Amino-5-methylpicolinic acid may require slight warming or sonication due to the amino group's effect on solubility.
Dilution Series:
Prepare MS agar plates supplemented with the compounds at logarithmic concentrations: 0 (DMSO control), 0.01, 0.1, 1.0, 10, and 100 µM.
Planting:
Surface sterilize seeds.
Plate seeds in a grid pattern (n=20 per concentration).
Stratify at 4°C for 2 days to synchronize germination.
Growth Conditions:
Incubate plates vertically in a growth chamber (22°C, 16h light/8h dark) for 7–10 days.
Vertical orientation ensures roots grow along the agar surface for easy measurement.
Data Collection:
Photograph plates.
Measure primary root length using ImageJ software.
Analysis:
Plot Root Length vs. Log[Concentration].
Calculate GR50 using a dose-response non-linear regression model (e.g., log-logistic).
Expected Results (Validation Criteria)
Clopyralid: Should show a GR50 in the nanomolar range (~10–100 nM), inducing severe root curling and stunting.
4-Amino-5-methylpicolinic acid: Expected GR50 > 10 µM or no significant inhibition compared to control, confirming the lack of auxin activity due to structural deficiencies.
Synthesis & Spectrum Comparison[3]
Clopyralid
Spectrum: Highly effective against Cirsium arvense (Canada thistle), Trifolium spp. (clovers), and Ambrosia spp. (ragweed).[1]
Selectivity: Safe on Gramineae (grasses), Brassicaceae (canola), and sugar beets.
Soil Persistence: Moderate to long (half-life 12–70 days), posing carryover risks to sensitive crops like legumes.
Utility: Its primary value lies in medicinal chemistry. The 4-amino group makes it a versatile ligand for metal coordination, and the 5-methyl group serves as a handle for further derivatization in drug discovery (e.g., for Hepatitis C antivirals).
Synthesis Note: Typically synthesized via the carbonylation of 2-bromo-5-methyl-4-nitropyridine 1-oxide, followed by reduction. This complex pathway contrasts with the direct chlorination routes used for Clopyralid precursors.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid. (Note: Structural backbone reference). Retrieved from [Link]
Shaner, D. L. (2014).Herbicide Handbook. Weed Science Society of America. (Authoritative source for Clopyralid mechanism and efficacy).
Google Patents (WO2012122391A1). Heterocyclic modulators of lipid synthesis. (Source identifying 4-Amino-5-methylpicolinic acid as an intermediate, Compound 349.4).[2][3] Retrieved from
Grossmann, K. (2010).Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. (Review of TIR1/AFB mechanism).
A Senior Application Scientist's Guide to Cross-Reactivity of 4-Amino-5-methylpicolinic Acid
The Critical Role of Cross-Reactivity in Herbicide Analysis Synthetic auxin herbicides, including the picolinic acid derivatives, are widely used in agriculture to control broadleaf weeds.[1] Their detection and quantifi...
Author: BenchChem Technical Support Team. Date: February 2026
The Critical Role of Cross-Reactivity in Herbicide Analysis
Synthetic auxin herbicides, including the picolinic acid derivatives, are widely used in agriculture to control broadleaf weeds.[1] Their detection and quantification in environmental and biological matrices are crucial for regulatory compliance, environmental monitoring, and toxicological studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are frequently employed for high-throughput screening of these compounds due to their sensitivity and cost-effectiveness.[2]
However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody binds to compounds structurally similar to the target analyte.[3][4] This can lead to false-positive results or an overestimation of the target compound's concentration.[3] Therefore, a thorough evaluation of an assay's cross-reactivity with related compounds is a non-negotiable aspect of method validation.
Structural Analogs of 4-Amino-5-methylpicolinic Acid
To understand the potential cross-reactivity of 4-Amino-5-methylpicolinic acid, it is essential to consider its structural relatives within the picolinic acid herbicide family. The core structure is a pyridine ring with a carboxylic acid group at the 2-position and an amino group at the 4-position. Variations in substituents at other positions on the pyridine ring give rise to different herbicides with distinct properties.
Key Structural Analogs for Comparison:
Picloram: 4-amino-3,5,6-trichloropicolinic acid. A widely used herbicide for controlling woody plants and broadleaf weeds.[1]
Clopyralid: 3,6-dichloro-2-pyridinecarboxylic acid. Often used for broadleaf weed control in turf, rangeland, and certain crops.[5][6]
Aminopyralid: 4-amino-3,6-dichloropicolinic acid. A newer herbicide with high efficacy against many broadleaf weeds.
The structural similarity between these compounds and 4-Amino-5-methylpicolinic acid underscores the potential for cross-reactivity in immunoassays. The primary difference in the target analyte is the presence of a methyl group at the 5-position instead of chlorine or hydrogen atoms found in its analogs.
Inferring Cross-Reactivity: A Data-Driven Hypothesis
In the absence of direct experimental data for 4-Amino-5-methylpicolinic acid, we can analyze a representative cross-reactivity study of a closely related compound to form a hypothesis. A study on the development of a radioimmunoassay (RIA) for picloram provides valuable insights.[7]
Table 1: Representative Cross-Reactivity Data for a Picloram Immunoassay [7]
Compound
Structure
Cross-Reactivity (%)
Picloram
4-amino-3,5,6-trichloropicolinic acid
100
2,4-D
(2,4-dichlorophenoxy)acetic acid
<0.1
2,4,5-T
(2,4,5-trichlorophenoxy)acetic acid
<0.1
Dicamba
3,6-dichloro-2-methoxybenzoic acid
<0.1
Data is illustrative and based on findings where structurally dissimilar herbicides showed negligible cross-reactivity.
The data clearly demonstrates the high specificity of the picloram antibody for its target, with negligible cross-reactivity from herbicides of different chemical classes (phenoxyacetic acids and benzoic acids). This is expected, as the antibody's binding site is tailored to the unique three-dimensional structure and electronic properties of the picolinic acid core.
Hypothesized Cross-Reactivity of 4-Amino-5-methylpicolinic Acid:
Based on the principles of antibody-antigen recognition, we can infer the likely cross-reactivity of 4-Amino-5-methylpicolinic acid in an immunoassay developed for picloram, clopyralid, or aminopyralid.
In a Picloram Assay: The presence of three chlorine atoms on the picloram ring is a significant structural feature. An antibody raised against picloram is likely to have a binding pocket that accommodates these bulky, electronegative groups. The substitution of a chlorine atom with a smaller, less electronegative methyl group in 4-Amino-5-methylpicolinic acid would likely result in a significantly lower binding affinity. Therefore, we can hypothesize that the cross-reactivity of 4-Amino-5-methylpicolinic acid in a picloram-specific immunoassay would be low.
In a Clopyralid or Aminopyralid Assay: These compounds are more structurally similar to 4-Amino-5-methylpicolinic acid. For instance, aminopyralid and our target compound share the 4-amino-picolinic acid backbone. The primary difference lies in the substituents at the 3, 5, and 6 positions. The methyl group at the 5-position of our target compound, while different from the chlorine atom in aminopyralid, might still allow for some degree of binding to an antibody developed for aminopyralid. The extent of this cross-reactivity would depend on the specific epitope recognized by the antibody.
This inferential analysis highlights the necessity of empirical testing to determine the precise cross-reactivity profile.
Experimental Protocol for Determining Cross-Reactivity
To definitively assess the cross-reactivity of 4-Amino-5-methylpicolinic acid, a competitive ELISA is the method of choice. The following protocol provides a robust framework for this investigation.
Principle of Competitive ELISA for Small Molecule Detection
In a competitive ELISA for a small molecule like 4-Amino-5-methylpicolinic acid, the analyte in the sample competes with a labeled version of the analyte (or a protein conjugate) for a limited number of antibody binding sites. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.
Caption: Competitive ELISA workflow for small molecule detection.
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).
Antibody Solution: Dilute the primary antibody against the target picolinic acid herbicide (e.g., a commercially available anti-picloram antibody) in blocking buffer to the optimal concentration (determined by titration).
Enzyme-Conjugate Solution: Dilute the enzyme-labeled herbicide (e.g., picloram-HRP conjugate) in blocking buffer to the optimal concentration.
Substrate Solution: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).
Stop Solution: 2 M Sulfuric Acid.
Standard Solutions: Prepare a series of standard solutions of 4-Amino-5-methylpicolinic acid and the other picolinic acid herbicides (picloram, clopyralid, aminopyralid) in a suitable solvent (e.g., methanol or DMSO) and then dilute in PBST.
ELISA Procedure:
Coating: Add 100 µL of the coating antigen (e.g., a protein-herbicide conjugate) to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
Washing: Wash the plate three times with 200 µL of wash buffer per well.
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
Washing: Repeat the washing step.
Competitive Reaction: Add 50 µL of the standard solution or sample and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.
Washing: Repeat the washing step.
Enzyme Reaction: Add 100 µL of the enzyme-conjugate solution to each well and incubate for 30 minutes at 37°C.
Washing: Repeat the washing step.
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
Stopping the Reaction: Add 50 µL of the stop solution to each well.
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
Plot a standard curve of absorbance versus the logarithm of the concentration for the target analyte (the compound the assay was designed for).
Determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Similarly, determine the IC50 value for 4-Amino-5-methylpicolinic acid and the other cross-reactants.
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Caption: Experimental workflow for determining cross-reactivity.
Alternative Analytical Approaches
While immunoassays are excellent for screening, chromatographic methods coupled with mass spectrometry (LC-MS/MS) offer higher specificity and are considered the gold standard for confirmatory analysis.[8] An LC-MS/MS method can distinguish between 4-Amino-5-methylpicolinic acid and its structural analogs based on their different retention times and mass-to-charge ratios, thus eliminating the issue of cross-reactivity.
Conclusion
The assessment of cross-reactivity is a cornerstone of reliable immunoassay development and validation for small molecules like 4-Amino-5-methylpicolinic acid. While direct experimental data for this compound is currently limited, a scientific approach based on structural analogy and established analytical principles allows us to infer its potential cross-reactivity and, more importantly, provides a clear and actionable protocol for its empirical determination. As the landscape of agricultural chemistry evolves, the rigorous characterization of analytical methods, including a thorough understanding of cross-reactivity, will remain indispensable for ensuring data integrity and making informed scientific and regulatory decisions.
References
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC. Available at: [Link]
Cross-reactivity of herbicides structurally related to 2,4,5-TP. ResearchGate. Available at: [Link]
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. PubMed. Available at: [Link]
Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed. Available at: [Link]
A Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA for the Detection of Multiple Pyrethroids in Water, Milk, Celery, and Leek. MDPI. Available at: [Link]
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. Available at: [Link]
Immunoassays for the Detection of 2,4-D and Picloram in River Water and Urine. ACS Publications. Available at: [Link]
4-aminopicolinates and their use as herbicides. Google Patents.
Highly sensitive analytical method for herbicide clopyralid residue in cattle manure compost with ultraperformance liquid chromatography tandem mass spectrometry. PMC. Available at: [Link]
A Comparative Guide to 4-Amino-5-methylpicolinic Acid and its Potential in Modern Research
Introduction: Unveiling the Potential of a Niche Picolinic Acid Derivative For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is paramount to innovation. Among th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Niche Picolinic Acid Derivative
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is paramount to innovation. Among the vast landscape of heterocyclic compounds, picolinic acid and its derivatives have carved out a significant niche, demonstrating a remarkable breadth of biological and chemical activities. This guide focuses on a specific, yet lesser-known derivative: 4-Amino-5-methylpicolinic acid.
While extensive peer-reviewed literature specifically validating the performance of 4-Amino-5-methylpicolinic acid is nascent, the established activities of the broader aminopicolinic acid class provide a strong foundation for predicting its potential applications. This guide will provide a comparative analysis of 4-Amino-5-methylpicolinic acid's inferred properties against well-established alternatives in key research areas: metal chelation, herbicidal activity, and antimicrobial applications. By examining the structure-activity relationships of related compounds, we can extrapolate the potential efficacy of 4-Amino-5-methylpicolinic acid and provide a roadmap for its future investigation.
This document is structured to provide not just a theoretical overview, but also practical, actionable insights for researchers. We will delve into the mechanistic underpinnings of picolinic acid derivatives, present comparative data, and provide a detailed experimental protocol for the synthesis of a related compound, thereby equipping you with the foundational knowledge to explore this promising chemical entity.
Comparative Analysis: Potential Applications and Performance
The unique structural features of 4-Amino-5-methylpicolinic acid—a pyridine ring with a carboxylic acid at position 2, an amino group at position 4, and a methyl group at position 5—suggest its potential utility in several domains. The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group can act as a bidentate ligand for metal ions, the amino group can be a key pharmacophore for biological interactions, and the overall structure bears resemblance to known bioactive molecules.
Metal Chelation: A Potential Alternative to Traditional Chelators
Picolinic acid is a known chelating agent for various metal ions.[1][2] This ability to bind metal ions is crucial in various biological and industrial processes. The introduction of an amino group, as in 4-aminopicolinic acid, can further enhance its chelating properties.[3]
Comparison with EDTA:
Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent in research and medicine due to its ability to form stable complexes with a wide range of metal ions. However, its broad-spectrum activity can sometimes be a drawback when specificity is required.
Potentially higher selectivity for certain transition metals due to the rigid pyridine backbone.
Broad-spectrum, high affinity for many divalent and trivalent cations.
Biological Activity
May possess intrinsic biological activity beyond chelation.
Generally considered biologically inert, primarily acting as a metal scavenger.
Applications
Targeted metal ion delivery or sequestration in biological systems, catalysis.
Heavy metal detoxification, anticoagulant, buffer component, enzyme inhibition.
Causality Behind Experimental Choices: When designing experiments to evaluate a new chelator like 4-Amino-5-methylpicolinic acid, the choice of metal ions for testing should be guided by the known affinities of picolinic acid. For instance, picolinic acid is known to form stable complexes with Zn(II), Cu(II), and Fe(II).[2][4] Therefore, initial studies should focus on these metals. Isothermal titration calorimetry (ITC) would be a robust method to determine the binding affinity and thermodynamics of the interaction, providing a direct comparison to the well-documented values for EDTA.
Herbicidal Activity: A New Generation of Auxin Mimics
Several 4-aminopicolinate compounds are potent herbicides.[3] The commercial herbicide aminopyralid, a 4-aminopicolinic acid derivative, acts as a synthetic auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf plants.[5][6][7]
Comparison with Traditional Auxin Herbicides (e.g., 2,4-D):
Potentially high selectivity for broadleaf weeds with safety for certain crops like corn and wheat.[8]
Primarily controls broadleaf weeds.
Efficacy
Some novel 6-aryl-substituted-2-picolinic acids show significantly lower IC50 values than commercial herbicides.[8][9]
Effective, but resistance has been reported in some weed species.
Environmental Fate
Can be persistent in soil and may have implications for crop rotation.[10]
Can be subject to microbial degradation in soil.
Experimental Validation: To assess the herbicidal potential of 4-Amino-5-methylpicolinic acid, a root growth inhibition assay using a model plant like Arabidopsis thaliana is a standard and effective primary screen.[8][9] This allows for the determination of the IC50 value, which is a quantitative measure of the concentration required to inhibit root growth by 50%. A lower IC50 value indicates higher potency. For instance, some novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have shown potent herbicidal activity.[1] One such compound, S202, at a concentration of 0.5 µmol/L, exhibited a 78.4% inhibition of A. thaliana root growth, whereas the commercial herbicide florpyrauxifen showed only a 33.8% inhibition at the same concentration.[1]
The pyridine ring is a common scaffold in many antimicrobial agents. While direct studies on the antimicrobial properties of 4-Amino-5-methylpicolinic acid are scarce, related aminopyridine and quinoline derivatives have demonstrated significant antibacterial and antifungal activity.[11][12]
Potentially disrupts cell wall synthesis or other essential bacterial processes.
Inhibits penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis.
Spectrum of Activity
Could exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, depending on the specific derivatization.
Primarily effective against Gram-positive bacteria.
Resistance
As a novel scaffold, it may be effective against resistant strains.
Widespread resistance due to β-lactamase production and PBP mutations.
Efficacy (MIC values)
Some novel 2-amino-3-cyanopyridine derivatives have shown MIC values as low as 0.039 µg/mL against S. aureus.[12]
MIC values vary widely depending on the bacterial strain and resistance mechanisms.
Experimental Workflow: The antimicrobial efficacy of a novel compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. A broth microdilution method is a standard and reliable technique for this purpose. This involves preparing a serial dilution of the test compound in a liquid growth medium and inoculating it with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.
Experimental Protocols
Synthesis of 4-Aminopicolinic Acid
This protocol is adapted from a published procedure for the synthesis of 4-aminopicolinic acid from 4-nitropicolinic acid N-oxide.[13]
Materials:
4-Nitropicolinic acid N-oxide
Palladium on carbon (10% Pd/C)
Glacial acetic acid
Acetic anhydride
Hydrogen gas
Celite
Procedure:
In a suitable hydrogenation vessel, dissolve 4-nitropicolinic acid N-oxide in warm glacial acetic acid.
Carefully add acetic anhydride to the solution.
Add 10% Pd/C catalyst to the mixture.
Seal the vessel and purge with hydrogen gas.
Stir the mixture vigorously under a hydrogen atmosphere (e.g., 60 psi) at room temperature for 48 hours.
Upon completion of the reaction (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the catalyst.
Remove the solvent from the filtrate under reduced pressure.
The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure 4-aminopicolinic acid.[13]
Self-Validation: The identity and purity of the synthesized 4-aminopicolinic acid should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ is approximately 139.1.[14]
Visualizations
General Synthetic Pathway for 4-Aminopicolinic Acid
Caption: Synthetic route to 4-aminopicolinic acid.
Hypothesized Mechanism of Action for Herbicidal Aminopicolinates
Caption: Auxin mimicry by aminopicolinate herbicides.
Conclusion and Future Directions
While direct, extensive peer-reviewed validation of 4-Amino-5-methylpicolinic acid is still on the horizon, the foundational knowledge from the broader class of aminopicolinic acids provides a compelling case for its further investigation. Its structural motifs suggest a high potential for bioactivity, positioning it as a promising candidate for development as a selective metal chelator, a next-generation herbicide, or a novel antimicrobial agent.
The comparative data and experimental protocols provided in this guide are intended to serve as a launchpad for researchers and drug development professionals. The causality-driven approach to experimental design outlined herein emphasizes the importance of rational, hypothesis-driven research. By leveraging the existing knowledge base and employing robust analytical and screening methodologies, the scientific community can unlock the full potential of 4-Amino-5-methylpicolinic acid and its derivatives, paving the way for new discoveries and applications.
References
Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. PMC. [Link]
Aminopyralid Family of Herbicides. Corteva Agriscience. [Link]
Bawa, R. A., & Larkin, C. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]
Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. ACS Publications. [Link]
US EPA. (2005). Pesticides - Fact Sheet for Aminopyralid. [Link]
Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Asian Journal of Chemistry. [Link]
Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. [Link]
Study on synthesis of 4-Aminonicotinic acid. ResearchGate. [Link]
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]
Mansoor, F., & Farooqui, M. pH-Metric measurements of picolinic acid were studied with Cu(II), Co (II) and Fe(II)metal ions. [Link]
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]
Efficacy of the Herbicide Lancelot 450 WG (Aminopyralid + Florasulam) on Broadleaf and Invasive Weeds and Effects on Yield and Quality Parameters of Maize. MDPI. [Link]
Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy. [Link]
CN1807415A - 4-aminopyridine preparation method.
pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions. [Link]
Aminopyralid (Ref: XDE 750). AERU, University of Hertfordshire. [Link]
Effects of picolinic acid on the antimicrobial functions of host macrophages against Mycobacterium avium complex. PubMed. [Link]
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]
Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm NaNO3 at 25 °C. ResearchGate. [Link]
Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way. Mass.gov. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5-methylpicolinic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Amino-5-methylpicolinic acid (CAS No. 23609-89-4) demand rigorous adherence to established protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. It is designed to be a self-validating system for the safe management of this compound in a laboratory setting.
Disclaimer: This document provides guidance based on available data for picolinic acid derivatives. Always consult the specific Safety Data Sheet (SDS) for 4-Amino-5-methylpicolinic acid provided by your supplier before handling or disposal and adhere to all local, state, and federal regulations.
Hazard Assessment and Immediate Safety Precautions
Understanding the hazard profile of a compound is the foundation of its safe handling and disposal. Based on data from related picolinic acid derivatives, 4-Amino-5-methylpicolinic acid should be treated as a hazardous substance. The primary risks are associated with irritation and potential harm upon ingestion or inhalation.[1][2]
These hazards necessitate a proactive approach to exposure prevention. All handling of 4-Amino-5-methylpicolinic acid, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3][4] The work area should be equipped with accessible emergency eyewash stations and safety showers.[3][5][6]
Hazard Class
Required Personal Protective Equipment (PPE)
Rationale
Skin Irritant
Nitrile or Butyl Rubber Gloves, Fully-Buttoned Lab Coat
Prevents direct contact and subsequent irritation. Check manufacturer's glove compatibility charts.[4]
Eye Irritant
Chemical Safety Goggles or Face Shield
Protects eyes from dust particles or splashes which can cause serious damage.[7]
Respiratory Irritant
Use within a Chemical Fume Hood
Engineering control to prevent inhalation of airborne dust or aerosols.[1][3]
This table summarizes the minimum PPE requirements based on OSHA 29 CFR 1910.132.[8]
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of 4-Amino-5-methylpicolinic acid is that it must not enter the public sewer system or be disposed of as regular trash.[1] All waste streams must be segregated, properly labeled, and disposed of through an approved hazardous waste management program.
Protocol for Unused or Expired Solid Chemical:
Container Selection: Obtain a dedicated, sealable, and chemically compatible hazardous waste container.[4] High-density polyethylene (HDPE) or polypropylene containers are recommended.[9]
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
The full chemical name: "4-Amino-5-methylpicolinic Acid"
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
The date the first waste was added.
Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood to prevent dust generation.[1][9]
Sealing and Storage: Securely seal the container. Store it in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4][5]
Disposal Request: Once the container is full or waste is no longer being added, submit a chemical collection request to your institution's Environmental Health & Safety (EH&S) department.[4]
Protocol for Contaminated Labware and Debris:
Segregation: Collect all disposable items contaminated with 4-Amino-5-methylpicolinic acid (e.g., weigh boats, gloves, pipette tips, paper towels) separately from regular trash.
Containerization: Place these items in a designated, leak-proof container, such as a lined cardboard box or a dedicated plastic drum.
Labeling: Clearly label the container as "Solid Hazardous Waste" with the chemical name of the contaminant.
Disposal: This waste stream must be disposed of via incineration through an approved waste disposal plant. Do not overfill containers.
Spill Management Protocol
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
Procedure for Small Spills (Solid):
Area Control: Ensure the area is well-ventilated. Alert personnel in the immediate vicinity.[9]
PPE: Don appropriate PPE (lab coat, goggles, and gloves) before cleaning the spill.
Cleanup: Gently sweep up the solid material, taking care to avoid creating dust.[1][7] A dustpan and brush or absorbent pads can be used.
Collection: Place the swept-up material and all cleaning supplies into a sealable bag or container.[9]
Disposal: Label the container as hazardous waste and dispose of it according to the protocol for contaminated labware.
Decontamination: Wipe the spill area with a damp cloth or paper towel. Collect the wipe for hazardous waste disposal.
Regulatory Framework and Self-Validation
Proper disposal is a matter of regulatory compliance. In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices to protect laboratory personnel.[12]
Your institution's EH&S department is the ultimate authority on interpreting and implementing these regulations. The protocols described here are designed to be self-validating by adhering to these core principles:
Cradle-to-Grave Responsibility: The generator of the waste is responsible for it from creation to final disposal.
Waste Minimization: Only use the amount of material necessary for your experiment.
Segregation: Never mix incompatible waste streams.
The following workflow provides a logical decision-making process for the disposal of 4-Amino-5-methylpicolinic acid.
Caption: Decision workflow for proper disposal of 4-Amino-5-methylpicolinic acid waste.
References
Angene Chemical. (2021-05-01). Safety Data Sheet - Methyl 5-aminopicolinate. [Link]
Pi Chemicals. (Date not available). Material Safety Data Sheet. [Link]
University of Washington. (Date not available). Standard Operating Procedure - Pyridine. [Link]
Occupational Safety and Health Administration. (Date not available). 1910.132 - General requirements. [Link]
Sdfine. (Date not available). 2-picolinic acid GHS Safety Data Sheet. [Link]
BASF. (2026-02-05). Safety Data Sheet - Spectrum. [Link]